8-Bromo-2,4-dichloroquinazoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-2,4-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXJPWCPEFXWMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549436 | |
| Record name | 8-Bromo-2,4-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331647-05-3 | |
| Record name | 8-Bromo-2,4-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Quinazoline Scaffold and the Strategic Importance of 8-Bromo-2,4-dichloroquinazoline
An In-depth Technical Guide to 8-Bromo-2,4-dichloroquinazoline: Properties, Synthesis, and Reactivity for Drug Discovery
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone of modern medicinal chemistry. Its rigid structure and versatile substitution points make it a "privileged scaffold," capable of interacting with a wide range of biological targets. Within this important class of molecules, this compound emerges as a particularly strategic building block for drug discovery and organic synthesis.[1]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound (CAS No. 331647-05-3). We will delve into its core chemical properties, established synthetic routes, and crucially, the nuanced reactivity that makes it an invaluable tool for creating diverse molecular libraries. The presence of three distinct reactive sites—two chlorine atoms at the C2 and C4 positions with differential reactivity and a bromine atom at C8 suitable for cross-coupling reactions—offers a powerful platform for systematic structure-activity relationship (SAR) studies.[1]
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is typically an off-white to light yellow solid under standard conditions.[2][3] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 331647-05-3 | [4] |
| Molecular Formula | C₈H₃BrCl₂N₂ | [4][5] |
| Molecular Weight | 277.93 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [2][3] |
| Boiling Point | 248.2°C at 760 mmHg; 330.2±24.0 °C (Predicted) | [2][6] |
| Density | ~1.9 g/cm³ | [5] |
| IUPAC Name | This compound | [4] |
| InChI Key | BHXJPWCPEFXWMH-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl | [4] |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [2][3][7] |
While comprehensive public spectral data is limited, suppliers often provide compound-specific data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity upon request.[3][8]
Synthesis of this compound
The most established and reliable synthesis of this compound involves the chlorination of its corresponding diol precursor, 8-bromoquinazoline-2,4(1H,3H)-dione.[1][2] This transformation is a robust and scalable method for installing the two highly reactive chlorine atoms.
Causality of Reagent Choice
The conversion of the amide-like hydroxyl groups in the dione to chlorides requires a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It effectively functions as a dehydrating and chlorinating agent, converting the keto-enol tautomers of the quinazolinedione into the desired dichloro derivative. The reaction is typically conducted at elevated temperatures to overcome the activation energy required for this aromatic substitution.[2][9]
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Chlorination of 8-bromoquinazoline-2,4(1H,3H)-dione
This protocol is a representative example based on established literature procedures.[2][9]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 8-bromoquinazoline-2,4(1H,3H)-dione (1.0 eq.).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~5-10 vol. eq.) to the starting material. For challenging substrates, phosphorus pentachloride (PCl₅, ~2.0 eq.) can be added to enhance the reaction, and a catalytic amount of N,N-dimethylformamide (DMF) can be included.[2][9]
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) and stir overnight. The reaction should be conducted in a well-ventilated fume hood.
-
Workup: After cooling the mixture to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).
-
Quenching: Cautiously pour the concentrated residue onto crushed ice or into a beaker of ice-cold water with vigorous stirring to quench the remaining reactive phosphorus species. Alternatively, the residue can be dissolved in a solvent like dichloromethane (DCM) and washed with a saturated sodium bicarbonate (NaHCO₃) solution.[9]
-
Extraction & Purification: The resulting precipitate can be collected by filtration, or if an organic solvent was used, the organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
Final Purification: The crude product is then purified by column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield this compound as a solid.[2]
Chemical Reactivity: The Power of Regioselective Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms towards nucleophiles. The carbon at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the carbon at the C2 position.[10][11][12] This regioselectivity is a well-documented phenomenon in quinazoline chemistry.[12]
Mechanism and Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The greater reactivity at C4 can be attributed to the superior ability of the adjacent nitrogen atom at position 3 (N3) to stabilize the negative charge of the intermediate Meisenheimer complex formed during the nucleophilic attack. DFT calculations have confirmed that the C4 carbon has a higher LUMO coefficient, making it the preferred site for nucleophilic attack.[12]
This differential reactivity allows for a controlled, sequential substitution:
-
C4 Substitution: Occurs under mild conditions (e.g., 0-5°C or room temperature) with a wide range of nucleophiles (amines, thiols, etc.).[10]
-
C2 Substitution: Requires harsher conditions (e.g., elevated temperatures, reflux) to replace the less reactive chlorine atom.[10]
Caption: Regioselective substitution on the quinazoline core.
General Protocol: Selective C4-Amination
This protocol describes the selective substitution at the C4 position with an amine nucleophile.
-
Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or THF in a round-bottom flask under an inert atmosphere.
-
Nucleophile Addition: Cool the solution to 0-5°C using an ice bath. Add the amine nucleophile (1.0-1.2 eq.) dropwise. A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) is often included to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to stir at a low temperature (or warm to room temperature) for several hours (typically 2-6 h). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture can be concentrated, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization to yield the 2-chloro-4-amino-8-bromoquinazoline derivative.
Applications in Drug Development and Medicinal Chemistry
This compound is not an end product itself but a high-value intermediate for synthesizing libraries of bioactive compounds.[1] Its derivatives have shown potential as anticancer and antibacterial agents.[1][13]
-
Kinase Inhibitors: The quinazoline scaffold is central to numerous FDA-approved kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib). The C4 position is often substituted with an aniline moiety to mimic the hinge-binding region of ATP in the kinase domain. This compound provides a direct route to novel analogs for screening against various kinases.[1]
-
Scaffold for Library Synthesis: The three distinct reaction handles allow for the systematic creation of a diverse library of molecules. Nucleophiles can be introduced at C4 and C2, while the C8-bromo position can be further functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore a third vector of chemical space.
-
Antimicrobial Agents: Studies have shown that novel quinazoline derivatives synthesized from bromo-chloroquinazoline scaffolds exhibit significant antibacterial activity, indicating potential for developing new therapeutics to combat resistant pathogens.[13]
Caption: Use as a scaffold in medicinal chemistry.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions.
-
Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation from moisture.[6][14][15]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. Buy this compound | 331647-05-3 [smolecule.com]
- 2. This compound CAS#: 331647-05-3 [amp.chemicalbook.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. This compound | C8H3BrCl2N2 | CID 13785874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | 331647-05-3 [sigmaaldrich.com]
- 7. This compound | 331647-05-3 [sigmaaldrich.com]
- 8. This compound(331647-05-3) 1H NMR [m.chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. This compound | 331647-05-3 | Benchchem [benchchem.com]
- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 8-Bromo-2,4-dichloroquinazoline
Foreword: The Strategic Importance of 8-Bromo-2,4-dichloroquinazoline
In the landscape of modern medicinal chemistry, the quinazoline scaffold is a privileged structure, forming the core of numerous approved therapeutics, most notably in oncology. The strategic introduction of halogen atoms onto this scaffold provides medicinal chemists with critical handles for tuning pharmacokinetic properties and for introducing further molecular complexity through cross-coupling reactions. This compound is a particularly valuable building block. The differential reactivity of the two chlorine atoms at the C2 and C4 positions, combined with the bromine at C8, offers a versatile platform for the sequential and regioselective synthesis of highly functionalized quinazoline derivatives. This guide provides a detailed, mechanistically-grounded overview of its synthesis, intended for researchers and professionals in drug development and organic synthesis.
Chapter 1: The Primary Synthetic Trajectory
The most established and reliable route to this compound begins with the commercially available 2-amino-3-bromobenzoic acid. The synthesis is a two-step process: first, the construction of the heterocyclic core to form 8-bromoquinazoline-2,4-diol, followed by a robust chlorination to yield the final product.
Logical Flow of the Primary Synthesis
The overall transformation relies on a logical sequence of ring formation followed by functional group conversion. This approach is efficient as it builds the stable quinazolinedione core first, which can be easily isolated, before performing the more aggressive chlorination step.
Chapter 2: Mechanistic Insights & Causality
A deep understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and adaptation of this synthesis.
Step 1: Formation of 8-Bromoquinazoline-2,4-diol
This transformation proceeds via two key stages:
-
Urea Formation: The synthesis begins with the reaction of the amino group of 2-amino-3-bromobenzoic acid with sodium cyanate (NaOCN) in a slightly acidic medium. The cyanate, in equilibrium with isocyanic acid (HNCO), acts as an electrophile. The nucleophilic amino group attacks the isocyanic acid to form an N-acylurea intermediate.
-
Intramolecular Cyclization: Upon addition of a strong base like sodium hydroxide (NaOH), the carboxylic acid is deprotonated to a carboxylate, and crucially, the nitrogen of the newly formed urea is also deprotonated. This enhances the nucleophilicity of the nitrogen, which then attacks the adjacent carboxylate carbon, displacing the hydroxyl group and forming the six-membered pyrimidine ring. This intramolecular condensation is an example of an eco-efficient reaction, as it can be performed in water, with the product precipitating upon acidification.[1][2]
Step 2: Dichlorination with Phosphorus Oxychloride (POCl₃)
The conversion of the stable, tautomerically favored quinazoline-2,4-diol (a cyclic diamide) to the dichloroquinazoline is a critical step. The diol form is relatively unreactive, and a powerful chlorinating agent is required. Phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), is the reagent of choice.[3][4]
The mechanism is not a simple direct substitution. It occurs in two distinct stages:[5][6]
-
O-Phosphorylation: The reaction initiates with the nucleophilic attack of the carbonyl oxygen (from the enol tautomer) onto the electrophilic phosphorus atom of POCl₃. This forms a phosphorylated intermediate, which is a much better leaving group than a hydroxyl group.
-
Nucleophilic Attack by Chloride: A chloride ion (Cl⁻), present in the reaction mixture from POCl₃ itself or from the added PCl₅, then acts as a nucleophile. It attacks the now highly electrophilic C2 or C4 position, displacing the phosphate group and installing the chlorine atom. This process occurs for both hydroxyl groups to yield the final dichloro product.[5]
The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the more reactive Vilsmeier reagent in situ.[7]
Chapter 3: Experimental Protocols & Data
The following protocols are self-validating systems, providing clear steps and expected outcomes.
Starting Material & Product Characterization
| Compound | Formula | Mol. Weight | Appearance | Melting Point (°C) |
| 2-Amino-3-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | Solid | 174-178 |
| 8-Bromoquinazoline-2,4-diol | C₈H₅BrN₂O₂ | 241.04 | Grayish-white solid[8] | >250 (Decomposes) |
| This compound | C₈H₃BrCl₂N₂ | 277.93 | Off-white to yellow solid[7][9] | Not Available |
Protocol 1: Synthesis of 8-Bromoquinazoline-2,4-diol
This protocol is adapted from a well-established procedure.[8]
-
Setup: To a 2000 mL flask, add 2-amino-3-bromobenzoic acid (67.0g, 310 mmol), water (750 mL), and acetic acid (18.8 mL).
-
Initial Heating: Heat the suspension to 35°C with stirring.
-
Urea Formation: Prepare a solution of sodium cyanate (NaOCN, 30.82g of 85% purity, ~403 mmol) in water (250 mL). Add this solution dropwise to the reaction mixture, ensuring the temperature remains at 35°C. Stir for 2 hours at this temperature.
-
Cyclization: Gradually add solid sodium hydroxide (NaOH, 415g, 10.38 mol) while maintaining the reaction temperature below 40°C using an ice bath. The mixture will initially clear and then form a grayish-white suspension.
-
Isolation: Cool the reaction mixture to room temperature and collect the solid by filtration.
-
Purification: Dissolve the collected solid in hot water and adjust the pH to 5 by the careful addition of 6N HCl. Cool the mixture to room temperature.
-
Final Product: Collect the resulting precipitate by filtration. Wash the solid sequentially with small amounts of dichloromethane (DCM), cold methanol (MeOH), and diethyl ether. Dry the product under vacuum to yield 8-bromoquinazolin-2,4-diol as a grayish-white solid.
-
Expected Yield: 43.32 g (58%)[8]
-
Protocol 2: Synthesis of this compound
This protocol is adapted from established chlorination procedures.[7][8]
-
Setup: In a flask equipped with a reflux condenser and a drying tube, combine 8-bromoquinazoline-2,4-diol (39.61g, 164 mmol), phosphorus pentachloride (PCl₅, 68.4g, 328 mmol), and phosphorus oxychloride (POCl₃, 250 mL). Alternatively, a catalytic amount of DMF (0.5 mL) can be used with POCl₃ (130 mL) instead of PCl₅.[7]
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain for 12 hours (overnight).[8]
-
Workup - Reagent Removal: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. Add toluene and co-evaporate to remove residual POCl₃.
-
Workup - Quenching: Cautiously transfer the residue into a mixture of dichloromethane (300 mL) and ice-cold saturated sodium bicarbonate (NaHCO₃) solution (500 mL) with vigorous stirring to quench the reaction.
-
Extraction: Separate the organic layer, and wash it with saturated saline solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic layer under vacuum. Purify the crude residue by column chromatography (eluent: petroleum ether/ethyl acetate = 10:1) to obtain this compound as a yellow solid.
-
Expected Yield: 9.1 g (60%)[7]
-
Chapter 4: Safety & Handling
The reagents used in this synthesis are hazardous and must be handled with appropriate engineering controls and personal protective equipment (PPE).
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water, liberating toxic gas (HCl).[10][11][12] Causes severe skin and eye burns.[11] It is also a lachrymator.[11]
-
Handling: Always handle in a chemical fume hood. Wear chemical-resistant gloves (Neoprene is recommended), splash goggles, a face shield, and a lab coat.[12] Ensure a safety shower and eyewash station are readily accessible.[12]
-
Quenching: Quench slowly and carefully with ice-cold water or a basic solution, as the reaction is highly exothermic.
-
-
Phosphorus Pentachloride (PCl₅):
References
- 1. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 7. This compound CAS#: 331647-05-3 [amp.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. ruifuchem.com [ruifuchem.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. my.airliquide.com [my.airliquide.com]
- 13. fishersci.fi [fishersci.fi]
An In-depth Technical Guide to 8-Bromo-2,4-dichloroquinazoline: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-2,4-dichloroquinazoline is a strategically important heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural and electronic properties, characterized by a bromine substituent on the benzene ring and two differentially reactive chlorine atoms on the pyrimidine ring, make it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the molecular structure, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols and an analysis of its chemical behavior are presented to empower researchers in their drug discovery and development endeavors.
Introduction: The Quinazoline Core in Medicinal Chemistry
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This bicyclic heterocycle, composed of a fused benzene and pyrimidine ring, has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The ability of the quinazoline ring system to interact with various biological targets, particularly the ATP-binding site of protein kinases, has cemented its importance in the development of targeted therapies.[3]
This compound emerges as a particularly useful starting material due to the presence of multiple reactive sites that can be selectively functionalized. The bromine atom at the 8-position offers a handle for late-stage diversification through cross-coupling reactions, while the two chlorine atoms at the 2- and 4-positions exhibit differential reactivity towards nucleophilic substitution, allowing for sequential and controlled molecular elaboration. This guide will delve into the fundamental aspects of this compound, providing both theoretical understanding and practical, field-proven insights.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a planar bicyclic system with three key substituents that dictate its reactivity and potential for chemical modification.
Structural Features
-
Quinazoline Core: A planar, aromatic system that provides a rigid scaffold for the presentation of pharmacophoric elements.[4]
-
C4-Chloride: The chlorine atom at the 4-position is the most electrophilic site and is highly susceptible to nucleophilic aromatic substitution (SNAr).[5] This high reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N3).
-
C2-Chloride: The chlorine atom at the 2-position is less reactive than the C4-chloride but can undergo substitution under more forcing conditions. This differential reactivity is the cornerstone of its utility in sequential synthesis.
-
C8-Bromide: The bromine atom on the benzene ring is a versatile functional group that can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 331647-05-3 | [6][7] |
| Molecular Formula | C8H3BrCl2N2 | [6][7] |
| Molecular Weight | 277.93 g/mol | [6][7] |
| Appearance | Off-white to light yellow solid | [8] |
| Boiling Point | 330.2 ± 24.0 °C (Predicted) | |
| Density | 1.851 g/cm³ | [9] |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C, away from moisture and light.[10] |
Synthesis of this compound
The most common and established route for the synthesis of this compound involves a two-step process starting from 2-amino-3-bromobenzoic acid. This method is reliable and scalable, making it suitable for both laboratory and industrial production.
Synthetic Pathway
The overall synthetic pathway is depicted below. The first step involves the cyclization of 2-amino-3-bromobenzoic acid to form the corresponding quinazolinediol, which is then chlorinated in the second step.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[2]
Step 1: Synthesis of 8-bromoquinazoline-2,4-diol
-
To a 2000 mL flask, add 2-amino-3-bromobenzoic acid (67.0 g, 310 mmol), water (750 mL), and acetic acid (18.8 mL).
-
Heat the suspension to 35°C with stirring.
-
Slowly add a solution of sodium cyanate (NaOCN, 30.82 g, 403 mmol, 85% purity) in water (250 mL) dropwise, maintaining the temperature at 35°C.
-
Stir the reaction mixture at 35°C for 2 hours.
-
Gradually add sodium hydroxide (NaOH, 415 g, 10.38 mol) while keeping the internal temperature below 40°C. The mixture will initially clear and then form a grayish-white suspension.
-
Cool the reaction mixture to room temperature and collect the solid by filtration.
-
Dissolve the crude solid in hot water and adjust the pH to 5 with 6N HCl.
-
Cool the mixture to room temperature, filter the precipitate, wash with a small amount of dichloromethane (DCM), cold methanol (MeOH), and diethyl ether.
-
Dry the solid under vacuum to yield 8-bromoquinazolin-2,4-diol as a grayish-white solid (yield: ~58%).
Step 2: Synthesis of this compound
-
In a flask equipped with a reflux condenser and a drying tube, combine 8-bromoquinazolin-2,4-diol (39.61 g, 164 mmol), phosphorus pentachloride (PCl5, 68.4 g, 328 mmol), and phosphorus oxychloride (POCl3, 250 mL).
-
Reflux the mixture overnight at 110-120°C.
-
After cooling, remove the excess POCl3 under reduced pressure.
-
Add toluene and co-evaporate to remove residual POCl3.
-
Dissolve the residue in DCM (300 mL) and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3, 500 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography to obtain this compound.
Chemical Reactivity and Strategic Functionalization
The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. This allows for a hierarchical approach to the synthesis of complex molecules.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The C4 position of the quinazoline ring is significantly more reactive towards nucleophiles than the C2 position.[5][11] This regioselectivity is a well-documented phenomenon and is the most exploited feature of this scaffold. Mild reaction conditions typically lead to exclusive substitution at the C4 position, leaving the C2-chloride and C8-bromide intact for subsequent transformations.
Caption: Regioselective functionalization at the C4 position.
Protocol for Regioselective Amination at C4:
The following is a general protocol for the reaction of a 4-chloroquinazoline with an aniline, which can be adapted for this compound.[8]
-
Dissolve this compound (1.0 eq) and the desired aniline (1.1 eq) in a suitable solvent such as isopropanol or acetonitrile.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the 8-bromo-4-anilino-2-chloroquinazoline derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The C8-bromo substituent is an ideal handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are typically performed after the functionalization of the C4 and/or C2 positions.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Applications in Drug Discovery
While specific examples of bioactive compounds synthesized directly from this compound are not extensively documented in peer-reviewed literature, the broader class of 8-substituted quinazolines has shown significant promise in various therapeutic areas, particularly in oncology.
Kinase Inhibitors
The quinazoline scaffold is a well-established ATP-competitive inhibitor of numerous protein kinases. The 8-position of the quinazoline ring is often a key site for modification to enhance potency and selectivity. For instance, derivatives of 8-fluoroquinazoline have been investigated as selective Aurora A kinase inhibitors.[12][13] The bromine atom in this compound serves as a synthetic precursor to introduce a wide variety of substituents at this position, allowing for the exploration of the chemical space around the kinase active site.
Anticancer and Antimicrobial Agents
Derivatives of 8-bromo-2-chloroquinazoline have been used as scaffolds for the synthesis of new antibacterial agents.[14] The introduction of various aryl and heteroaryl groups at the 8-position via cross-coupling reactions, followed by functionalization at the 2- and 4-positions, has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria. The presence of a halogen at the 8-position has been noted in other quinazoline derivatives with potent cytotoxic activities against various cancer cell lines.[15]
Conclusion
This compound is a high-value starting material for the synthesis of complex, polyfunctionalized quinazoline derivatives. Its predictable regioselectivity in nucleophilic aromatic substitution, coupled with the versatility of the C8-bromo group in cross-coupling reactions, provides a robust platform for the generation of compound libraries for drug discovery. The insights and protocols presented in this guide are intended to facilitate the use of this powerful scaffold in the development of novel therapeutics, particularly in the realm of kinase inhibition and anticancer drug design. Further exploration of the synthetic potential of this molecule is warranted and is likely to lead to the discovery of new and potent bioactive compounds.
References
- 1. 8-bromo-2,4-dichloro-6-fluoroquinazoline(864292-32-0) 13C NMR [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Buy this compound | 331647-05-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C8H3BrCl2N2 | CID 13785874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. ruifuchem.com [ruifuchem.com]
- 9. echemi.com [echemi.com]
- 10. This compound | 331647-05-3 [sigmaaldrich.com]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
physical properties of 8-Bromo-2,4-dichloroquinazoline
An In-depth Technical Guide to the Physical Properties of 8-Bromo-2,4-dichloroquinazoline
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal intermediate in the synthesis of a diverse range of biologically active molecules, particularly in the realm of pharmaceutical and agrochemical research.[1][2][3] A thorough understanding of its physical and chemical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This technical guide provides a comprehensive overview of the core , supported by experimental insights and methodologies for its characterization. The document is intended for researchers, scientists, and professionals in drug development who require a detailed and practical understanding of this compound.
Molecular and Chemical Identity
The foundational step in characterizing any chemical compound is to establish its molecular identity. This compound is a halogenated quinazoline derivative with the molecular formula C₈H₃BrCl₂N₂.[3][4][5] Its structure is characterized by a quinazoline core, substituted with a bromine atom at the 8th position and chlorine atoms at the 2nd and 4th positions.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 331647-05-3 | [2][4] |
| Molecular Formula | C₈H₃BrCl₂N₂ | [3][4][5] |
| Molecular Weight | 277.93 g/mol | [3][4][5] |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl | [3][4] |
| InChI Key | BHXJPWCPEFXWMH-UHFFFAOYSA-N | [3][6] |
digraph "8_Bromo_2_4_dichloroquinazoline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,0!"]; C4a [label="C", pos="1.3,0.75!"]; C5 [label="C", pos="2.6,0!"]; C6 [label="C", pos="2.6,-1.5!"]; C7 [label="C", pos="1.3,-2.25!"]; C8 [label="C", pos="0,-1.5!"]; C8a [label="C", pos="0,0!"]; // This is C4a, but for bonding purposes Cl_2 [label="Cl", pos="-2.6,1.5!"]; Cl_4 [label="Cl", pos="0,3!"]; Br_8 [label="Br", pos="0,-3!"]; H5[label="H", pos="3.5,0.5!"]; H6[label="H", pos="3.5,-2!"]; H7 [label="H", pos="1.3,-3.25!"];
// Aromatic ring bonds C4a -- C5 [style=solid]; C5 -- C6 [style=dashed]; C6 -- C7 [style=solid]; C7 -- C8 [style=dashed]; C8 -- C4a [style=solid]; C4 -- C4a [style=dashed];
// Heterocyclic ring bonds N1 -- C2 [style=dashed]; C2 -- N3 [style=solid]; N3 -- C4 [style=dashed]; C4 -- C4a [style=solid]; C4a -- N1 [style=dashed];
// Substituent bonds C2 -- Cl_2 [style=solid]; C4 -- Cl_4 [style=solid]; C8 -- Br_8 [style=solid]; C5 -- H5[style=solid, len=0.5]; C6 -- H6[style=solid, len=0.5]; C7 -- H7 [style=solid, len=0.5]; }
Caption: Molecular structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various environments and are crucial for designing experimental protocols, including reaction conditions and purification methods.
| Property | Value | Source(s) |
| Appearance | White to brown solid powder; Off-white to light yellow solid | [2][7][8] |
| Boiling Point | 248.2°C at 760 mmHg; 330.2 ± 24.0 °C (Predicted) | [7][8][9][10] |
| Density | 1.851 g/cm³; 1.9 ± 0.1 g/cm³ | [7][8][9] |
| Purity | Available as >97.0% (HPLC) and 98% | [2][6] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C, sealed and away from moisture. | [2][7][8] |
Solubility Profile: An Experimental Approach
Protocol for Solubility Determination:
-
Solvent Selection: A panel of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).
-
Qualitative Assessment: To approximately 1 mg of this compound in a vial, add the selected solvent dropwise with agitation. Observe the amount of solvent required for complete dissolution.
-
Semi-Quantitative Assessment: Prepare saturated solutions at a controlled temperature (e.g., 25°C). An aliquot of the clear supernatant is carefully removed, the solvent is evaporated, and the mass of the residue is determined. This allows for an estimation of solubility in mg/mL.
The choice of solvent for a reaction or purification is dictated by the solubility of the starting materials and the product. For purification by column chromatography, a solvent system where the compound has moderate solubility is typically chosen to ensure good separation.
Spectroscopic and Chromatographic Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound.
Caption: Analytical workflow for identity and purity confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound. For this compound, Electrospray Ionization (ESI) is a common technique.
-
Expected Observation: In positive ion mode, the protonated molecule [M+H]⁺ is expected. Given the molecular weight of 277.93 g/mol , the expected mass-to-charge ratio (m/z) would be approximately 277.[9] The isotopic pattern will be characteristic due to the presence of bromine and chlorine atoms.
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The sample solution is infused into the ESI source.
-
Ionization: A high voltage is applied to the liquid to create an aerosol of charged droplets.
-
Detection: The ions are guided into the mass analyzer, and their m/z ratios are determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for structural confirmation.[11][12]
-
¹H NMR: The spectrum will show signals corresponding to the three protons on the aromatic ring. The chemical shifts, splitting patterns (coupling), and integration of these signals will be unique to this substitution pattern.
-
¹³C NMR: The spectrum will reveal the number of unique carbon atoms in the molecule and their chemical environment.
General Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
-
Data Processing and Interpretation: The acquired data is processed (Fourier transform, phasing, and baseline correction), and the chemical shifts, coupling constants, and integrations are analyzed to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
-
Expected Absorptions:
-
Aromatic C-H stretch: Around 3000-3100 cm⁻¹
-
C=N and C=C stretches (aromatic ring): In the range of 1400-1600 cm⁻¹
-
C-Cl stretch: Typically in the 600-800 cm⁻¹ region
-
C-Br stretch: Usually below 600 cm⁻¹ The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to the molecule.[13]
-
Experimental Protocol for ATR-IR:
-
Sample Preparation: A small amount of the solid powder is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded.
-
Analysis: The positions and intensities of the absorption bands are correlated with the known functional groups of the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of pharmaceutical intermediates.[2]
General Protocol for HPLC Purity Analysis:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
-
Flow Rate and Gradient: An appropriate flow rate and solvent gradient are used to achieve good separation of the main peak from any impurities.
-
-
Analysis: The chromatogram is analyzed to determine the area percentage of the main peak, which corresponds to the purity of the sample.
Synthesis Overview
This compound is typically synthesized from 8-bromoquinazoline-2,4(1H,3H)-dione.[7]
Synthetic Scheme:
8-bromoquinazoline-2,4(1H,3H)-dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), at elevated temperatures.[7] The reaction mixture is then worked up, and the crude product is purified, typically by column chromatography.[1][7]
Safety and Handling
Based on available safety data sheets, this compound is classified as an irritant.[8][9]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes.[1][10]
Conclusion
This technical guide has detailed the essential , a compound of significant interest in medicinal and materials chemistry. A comprehensive understanding of its molecular structure, physicochemical behavior, and spectroscopic signature is fundamental to its successful application in research and development. The experimental protocols outlined herein provide a robust framework for the characterization and quality control of this important synthetic building block.
References
- 1. Page loading... [wap.guidechem.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. Buy this compound | 331647-05-3 [smolecule.com]
- 4. This compound | C8H3BrCl2N2 | CID 13785874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 331647-05-3 [sigmaaldrich.com]
- 7. This compound CAS#: 331647-05-3 [amp.chemicalbook.com]
- 8. This compound CAS#: 331647-05-3 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound(331647-05-3) 1H NMR spectrum [chemicalbook.com]
- 13. C2H4BrCl BrCH2CH2Cl infrared spectrum of 1-bromo-2-chloroethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 8-Bromo-2,4-dichloroquinazoline: A Versatile Scaffold for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 8-Bromo-2,4-dichloroquinazoline
This compound is a strategically vital heterocyclic compound, serving as a versatile intermediate and building block in medicinal chemistry and materials science.[1] Its quinazoline core is a recognized "privileged structure," frequently found in molecules targeting ATP-dependent kinases, which are crucial enzymes in cellular signaling pathways.[2] The unique arrangement of three distinct reactive sites—two chlorine atoms at the C2 and C4 positions and a bromine atom at the C8 position—allows for a programmed, regioselective introduction of various functional groups. This tri-functional handle makes it an exceptionally valuable starting material for constructing complex molecular architectures, particularly in the development of kinase inhibitors for oncology.[1][2]
This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols to empower researchers in drug discovery and chemical synthesis.
Physicochemical & Spectroscopic Data
Accurate characterization is the bedrock of reproducible synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 331647-05-3 | [1] |
| Molecular Formula | C₈H₃BrCl₂N₂ | [3] |
| Molecular Weight | 277.93 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [4][5] |
| Boiling Point | ~330.2 °C (Predicted) | [4] |
| Storage | 2-8°C, under inert gas | [4][5] |
Spectroscopic data is essential for confirming the structure and purity of the compound. While raw spectra are lot-specific, typical chemical shifts and patterns can be anticipated. Spectroscopic data including ¹H NMR, ¹³C NMR, and mass spectrometry are available through chemical suppliers and databases.[6]
Synthesis of the Starting Material: this compound
The most common and established route to synthesize this compound begins with the corresponding 8-bromoquinazoline-2,4(1H,3H)-dione.[1][4] The core transformation is a double chlorination reaction using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[4]
The causality behind this choice of reagent is clear: POCl₃ is highly effective at converting the hydroxyl groups of the dione (in its tautomeric form) into chlorides through a nucleophilic substitution mechanism.[1][7] The reaction typically requires elevated temperatures (e.g., 110-140 °C) to drive the reaction to completion.[1][8]
Experimental Protocol: Synthesis from 8-bromoquinazoline-2,4(1H,3H)-dione[4][8]
-
Reaction Setup: In a flask equipped for reflux and protected from moisture, suspend 8-bromoquinazoline-2,4(1H,3H)-dione (1.0 eq.) in phosphorus oxychloride (POCl₃, ~10-15 vol. eq.).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.01 eq.).
-
Heating: Heat the reaction mixture to reflux (approximately 110-130 °C) and stir for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up (Quenching): After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. Caution: This is a highly exothermic reaction.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (e.g., silica gel, eluting with a petroleum ether/ethyl acetate gradient) to yield this compound as a solid.[4]
Key Synthetic Transformations: A Guide to Regioselective Functionalization
The power of this compound lies in the differential reactivity of its three halogenated positions. This allows for a stepwise, controlled synthesis of polysubstituted quinazolines.
Caption: Sequential functionalization strategy for this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The chlorine at the C4 position is the most electrophilic and thus the most susceptible to nucleophilic attack.[9][10] This enhanced reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N1), which effectively stabilizes the negative charge in the Meisenheimer intermediate formed during the substitution.
This regioselectivity is well-documented and is the cornerstone of synthetic strategies using this scaffold.[10] Reactions with a wide variety of nucleophiles, including primary and secondary aliphatic amines, anilines, alcohols, and thiols, proceed under mild conditions, often at or slightly above room temperature.[9][10]
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The chlorine at the C2 position is significantly less reactive than the one at C4.[9] Substitution at this site typically requires harsher conditions, such as higher temperatures (reflux) or stronger bases, after the C4 position has been functionalized.[9] This reactivity difference allows for the selective, stepwise introduction of two different nucleophiles at the C4 and C2 positions.
Palladium-Catalyzed Cross-Coupling at the C8 Position
The C8-bromo substituent is the ideal handle for introducing carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.[11][12] This opens up a vast chemical space for introducing aryl, heteroaryl, alkyl, or amino groups. Key reactions include:
-
Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form C-C bonds.[13][14]
-
Buchwald-Hartwig Amination: Forming C-N bonds with a wide range of primary and secondary amines.[15][16]
-
Sonogashira Coupling: Creating C-C triple bonds with terminal alkynes.[17]
These reactions are typically performed after functionalizing the C2 and/or C4 positions and are compatible with a wide range of functional groups, making them indispensable in the late-stage diversification of complex molecules.[12]
Case Study in Drug Discovery: Synthesis of Kinase Inhibitors
The quinazoline scaffold is a cornerstone in the design of kinase inhibitors.[2][18] Many FDA-approved drugs, such as gefitinib and erlotinib, feature this core.[18] The this compound scaffold provides a direct route to novel analogues. For example, a multi-kinase inhibitor, BPR1K871, which shows dual FLT3/AURKA inhibition for the potential treatment of Acute Myeloid Leukemia (AML), was developed from a quinazoline lead.[2] The synthesis involved sequential substitutions at the C4 and C2/C8 positions, highlighting the strategic utility of this starting material.[2]
Caption: General workflow for synthesizing quinazoline-based kinase inhibitors.
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on the specific substrates used.
Protocol 1: Regioselective Amination at C4
This protocol describes a typical nucleophilic aromatic substitution at the C4 position with a primary amine.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like isopropanol or acetonitrile in a round-bottom flask.
-
Reagent Addition: Add the desired primary amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the 8-bromo-2-chloro-4-aminoquinazoline derivative.
Protocol 2: Suzuki-Miyaura Coupling at C8[13]
This protocol details a palladium-catalyzed Suzuki coupling to functionalize the C8 position.
-
Reaction Setup: To a degassed mixture of an appropriate solvent (e.g., a 3:1 mixture of acetonitrile and water), add the 8-bromoquinazoline substrate (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.).
-
Reaction: Stir the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for 2-12 hours, until the starting material is consumed (monitored by LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 8-aryl-quinazoline product.
Conclusion
This compound is a high-value, versatile starting material that enables the efficient and controlled synthesis of complex, polysubstituted quinazolines. Its predictable regioselectivity, allowing for sequential SNAr reactions at C4 and C2, followed by robust palladium-catalyzed cross-coupling at C8, provides a powerful platform for chemical synthesis. For researchers in drug discovery, particularly those targeting kinases, this scaffold offers a reliable and adaptable route to generate diverse libraries of novel compounds for biological screening and lead optimization.
References
- 1. Buy this compound | 331647-05-3 [smolecule.com]
- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H3BrCl2N2 | CID 13785874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 错误页 [amp.chemicalbook.com]
- 5. ruifuchem.com [ruifuchem.com]
- 6. This compound(331647-05-3) 1H NMR [m.chemicalbook.com]
- 7. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 14. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of 8-Bromo-2,4-dichloroquinazoline
An In-Depth Technical Guide to the Reactivity of 8-Bromo-2,4-dichloroquinazoline
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its quinazoline core is a privileged structure found in numerous bioactive molecules, including several approved kinase inhibitors for cancer therapy.[1] The strategic placement of three distinct halogen atoms—two chlorine atoms on the pyrimidine ring and a bromine atom on the benzene ring—provides a versatile platform for sequential and regioselective chemical modifications. This guide offers an in-depth exploration of the reactivity of this key synthetic intermediate, providing researchers, scientists, and drug development professionals with the technical insights required to effectively harness its synthetic potential.
Core Reactivity Principles: An Electronically Differentiated Scaffold
The reactivity of this compound is governed by the electronic nature of the quinazoline ring system and the distinct properties of the three halogen-carbon bonds. The two nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups, rendering the attached carbon atoms (C2 and C4) electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr). In contrast, the C8-bromo bond on the benzene moiety is less activated towards nucleophilic attack but is an ideal handle for transition metal-catalyzed cross-coupling reactions.
This differential reactivity allows for a predictable and controlled functionalization strategy. The general hierarchy of reactivity for the three positions is as follows:
-
C4-Cl : Most reactive towards nucleophilic attack.
-
C2-Cl : Less reactive towards nucleophilic attack, requiring more forcing conditions.
-
C8-Br : Primarily reactive in palladium-catalyzed cross-coupling reactions.
Caption: Reactivity hierarchy of this compound.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at C4 and C2
The most well-documented and synthetically exploited feature of the 2,4-dichloroquinazoline scaffold is its propensity for regioselective SNAr reactions.
The Causality of Regioselectivity: C4 vs. C2
The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the one at the C2 position.[2][3][4] This preferential reactivity is a cornerstone of quinazoline chemistry and can be attributed to superior stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.[2][3] Density Functional Theory (DFT) calculations have revealed that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[3][5]
This inherent electronic preference allows for a stepwise functionalization strategy:
-
Mild Conditions : Reaction with a nucleophile (e.g., a primary or secondary amine) at or below room temperature will almost exclusively result in substitution at the C4 position.[2][3]
-
Harsh Conditions : To achieve substitution at the C2 position, more forcing conditions are required, such as elevated temperatures (reflux).[2] This allows for the introduction of a second, different nucleophile after the C4 position has been functionalized.
Experimental Protocol: Selective C4-Amination
This protocol describes a typical, self-validating procedure for the selective substitution of the C4-chloro group with an amine.
Objective: To synthesize 8-bromo-2-chloro-N-aryl-quinazolin-4-amine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 277.93 | 1.0 g | 1.0 |
| Substituted Aniline | Varies | Varies | 1.1 |
| Isopropanol (IPA) | 60.10 | 20 mL | - |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.5 mL | 2.5 |
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 g, 3.60 mmol).
-
Add isopropanol (20 mL) to create a suspension.
-
Add the substituted aniline (3.96 mmol, 1.1 eq.) to the suspension.
-
Add DIPEA (1.5 mL, 8.64 mmol, 2.4 eq.) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.
-
Stir the reaction mixture at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, a precipitate of the product will have formed. Filter the solid and wash with cold isopropanol (2 x 10 mL) to remove any unreacted starting materials and soluble byproducts.
-
Dry the solid under vacuum to yield the desired 8-bromo-2-chloro-N-aryl-quinazolin-4-amine. Purity can be assessed by NMR and LC-MS. The high regioselectivity typically yields a clean product requiring minimal purification.
Part 2: Palladium-Catalyzed Cross-Coupling at the C8 Position
While the C2 and C4 positions are primed for nucleophilic substitution, the C8-bromo group is the primary site for introducing carbon-carbon or carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used and robust method for this transformation.[6][7]
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[6][7] This reaction is favored in pharmaceutical chemistry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[8]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling at C8
This protocol outlines a general procedure for the Suzuki-Miyaura coupling at the C8 position of a functionalized quinazoline intermediate.
Objective: To synthesize an 8-aryl-2,4-dichloroquinazoline derivative.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 277.93 | 500 mg | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 104 mg | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 574 mg | 3.0 |
| Toluene | - | 15 mL | - |
| Ethanol | - | 5 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
In a reaction vessel, combine this compound (500 mg, 1.80 mmol), the arylboronic acid (2.70 mmol, 1.5 eq.), and sodium carbonate (574 mg, 5.40 mmol, 3.0 eq.).
-
Add the solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL). The biphasic system is common for Suzuki couplings and the base is dissolved in the aqueous layer.[7]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst, Pd(PPh₃)₄ (104 mg, 0.09 mmol, 0.05 eq.), under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired 8-aryl-2,4-dichloroquinazoline.
Synergistic Reactivity: A Blueprint for Complex Molecule Synthesis
The true synthetic power of this compound lies in the orthogonal reactivity of its three halogenated positions. This allows for a logical and highly controlled sequence of reactions to build molecular complexity. A common and effective strategy involves:
-
Step 1 (SNAr at C4): Selective substitution at the most reactive C4 position with a desired nucleophile under mild conditions.
-
Step 2 (Suzuki Coupling at C8): Introduction of a carbon-based substituent at the C8 position via palladium catalysis. The conditions for Suzuki coupling are typically compatible with the functional groups introduced at C4.
-
Step 3 (SNAr at C2): Substitution of the final chlorine at the less reactive C2 position, often requiring higher temperatures or stronger nucleophiles.
Caption: A strategic workflow for the sequential functionalization of this compound.
This step-wise approach is fundamental in the synthesis of complex pharmaceutical agents, where precise control over the introduction of different pharmacophoric elements is critical. The synthesis of the dual tyrosine kinase inhibitor Lapatinib, for instance, relies on the principles of sequential SNAr and cross-coupling reactions on a substituted quinazoline core.[9][10][11]
Conclusion
This compound is a testament to the power of a well-designed chemical scaffold. Its three halogen atoms are not redundant but rather offer a palette of distinct and predictable reactivities. By understanding the electronic factors that govern the preferential SNAr at C4 over C2, and by leveraging the unique utility of the C8-bromo group for cross-coupling reactions, chemists can devise elegant and efficient synthetic routes to complex, high-value molecules. This guide provides the foundational knowledge and practical protocols to empower researchers to fully exploit the synthetic versatility of this important building block.
References
- 1. Buy this compound | 331647-05-3 [smolecule.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 4. This compound | 331647-05-3 | Benchchem [benchchem.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
The Strategic Utility of 8-Bromo-2,4-dichloroquinazoline in Modern Drug Discovery: A Technical Guide
For Immediate Release
A Deep Dive into the Synthesis, Reactivity, and Therapeutic Potential of 8-Bromo-2,4-dichloroquinazoline Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals.
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among the various substituted quinazolines, this compound emerges as a particularly strategic starting material for the synthesis of novel bioactive compounds. This technical guide provides an in-depth analysis of the synthesis, chemical reactivity, and therapeutic applications of this compound derivatives, offering field-proven insights for professionals in drug discovery and development.
The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets.[3] The inherent aromaticity and the presence of nitrogen atoms allow for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors. Several quinazoline-based drugs have received regulatory approval, validating the therapeutic potential of this heterocyclic system.
This compound: A Versatile Building Block
The strategic placement of substituents on the quinazoline core is paramount in modulating its biological activity. The this compound scaffold offers a unique combination of reactive sites, enabling a systematic and diverse functionalization.
-
The 8-Bromo Group: The bromine atom at the 8-position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the exploration of the chemical space around this position, which can be critical for target engagement and selectivity.
-
The 2,4-Dichloro Groups: The two chlorine atoms at the 2 and 4-positions are highly susceptible to nucleophilic aromatic substitution (SNAr). Crucially, the C4-chloro group is significantly more reactive than the C2-chloro group. This differential reactivity allows for a stepwise and regioselective introduction of different nucleophiles, a key strategy for building libraries of diverse 2,4-disubstituted-8-bromoquinazoline derivatives.[4]
This inherent reactivity profile makes this compound an ideal starting material for creating a multitude of analogs with tailored pharmacological properties.
Synthetic Pathways to this compound and its Derivatives
The synthesis of the core scaffold and its subsequent elaboration are critical steps in the drug discovery process. The following sections detail established protocols for these transformations.
Synthesis of the this compound Core
A common and efficient method for the synthesis of this compound involves the chlorination of 8-bromoquinazoline-2,4(1H,3H)-dione.
Experimental Protocol: Synthesis of this compound
Materials:
-
8-bromoquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for chromatography)
Procedure:
-
To a flask containing 8-bromoquinazoline-2,4(1H,3H)-dione, add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for several hours (e.g., overnight) under a drying tube to prevent the ingress of moisture.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Add toluene to the residue and co-evaporate to remove any remaining traces of POCl₃.
-
Dissolve the residue in dichloromethane (DCM) and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford this compound as a solid.
This protocol provides a reliable method for obtaining the key starting material in good yield, setting the stage for the synthesis of a diverse range of derivatives.
Synthesis of 2,4-Disubstituted-8-bromoquinazoline Derivatives
The differential reactivity of the C2 and C4 chlorine atoms is exploited to synthesize a wide array of derivatives. The more reactive C4 position is typically substituted first, followed by the substitution at the C2 position.
Experimental Protocol: Stepwise Nucleophilic Substitution
Step 1: Selective Substitution at the C4-Position
-
Dissolve this compound in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
Add the desired primary or secondary amine nucleophile (1.0-1.2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product, an 8-bromo-2-chloro-4-(substituted-amino)quinazoline, often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the product can be purified by crystallization or column chromatography.
Step 2: Substitution at the C2-Position
-
The 8-bromo-2-chloro-4-(substituted-amino)quinazoline from Step 1 is dissolved in a suitable solvent.
-
A second, different nucleophile (e.g., another amine, an alcohol, or a thiol) is added, often in the presence of a base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct.
-
The reaction mixture is typically heated to a higher temperature than in Step 1 to facilitate the substitution at the less reactive C2 position.
-
Work-up and purification are performed as described in Step 1 to yield the final 2,4-disubstituted-8-bromoquinazoline derivative.
This stepwise approach allows for the controlled and predictable synthesis of a vast library of compounds from a single starting material.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably in oncology. The following sections explore these applications and the underlying structure-activity relationships.
Anticancer Activity
The quinazoline core is a well-established pharmacophore in the design of anticancer agents, particularly as inhibitors of protein kinases.
Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. The 4-anilinoquinazoline scaffold is a classic example of a potent EGFR inhibitor.[5]
While specific studies focusing on a broad SAR of derivatives from this compound are emerging, research on closely related bromo-substituted quinazolines provides valuable insights. For instance, a study on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines identified compounds with potent EGFR inhibitory activity.[3] The 4-bromo-phenylethylidene-hydrazinyl derivative, for example, displayed an IC50 value of 46.1 nM against wild-type EGFR.[3] This highlights the potential of incorporating a bromine atom on the quinazoline ring for enhancing anticancer potency.
In another study, a series of 8-substituted quinoline derivatives were investigated for their anticancer activities. The 8-bromo derivative showed potent activity against Haemonchus contortus larvae with an IC50 of 5.2 μM.[6] While not a direct anticancer study, it demonstrates the biological activity conferred by the 8-bromo substitution.
A study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (a compound with bromine on a phenyl substituent and fluorine at the 8-position of the quinazoline) demonstrated potent inhibition of Aurora A kinase and induced apoptosis in cancer cells.[7] This compound exhibited an IC50 of 168.78 µM against the MCF-7 breast cancer cell line.[7]
The following table summarizes the anticancer activity of some bromo-substituted quinazoline and quinoline derivatives:
| Compound Class | Target/Cell Line | IC50 | Reference |
| 6-Bromo-2-(pyridin-3-yl)-4-(substituted)quinazolines | EGFRwt | 46.1 nM | [3] |
| 8-Bromo-quinoline derivative | H. contortus larvae | 5.2 µM | [6] |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | 168.78 µM | [7] |
These examples underscore the potential of leveraging the this compound scaffold for the development of novel kinase inhibitors. The bromine at the 8-position can be used as a synthetic handle to introduce various functionalities that can probe the ATP-binding pocket of kinases and enhance inhibitory activity.
Antimicrobial Activity
Quinazoline derivatives have also been explored for their antimicrobial properties. While specific studies on derivatives of this compound are limited, research on related structures suggests this is a promising avenue. For instance, a study on new quinazoline derivatives synthesized from 8-bromo-2-chloroquinazoline showed significant antibacterial activity, particularly against Escherichia coli.[1] This indicates that the 8-bromo-quinazoline scaffold can serve as a template for the development of new antibacterial agents.
The general SAR for antimicrobial quinazolines suggests that substitutions at the 2 and 4 positions are critical for activity. The introduction of various amine and heterocyclic moieties at these positions can modulate the antimicrobial spectrum and potency.
Future Perspectives
The this compound scaffold represents a highly versatile and valuable starting material in drug discovery. Its unique reactivity profile allows for the systematic and efficient synthesis of a wide range of derivatives. While the full potential of this scaffold is still being explored, the existing data on related bromo-substituted quinazolines strongly suggests its utility in the development of novel anticancer and antimicrobial agents.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating libraries of 2,4-disubstituted-8-bromoquinazolines to establish clear structure-activity relationships for various biological targets.
-
Exploitation of the 8-bromo position: Utilizing modern cross-coupling reactions to introduce a diverse array of substituents at the 8-position to probe new areas of chemical space and enhance target engagement.
-
Exploration of new therapeutic areas: Investigating the potential of this compound derivatives in other disease areas where quinazolines have shown promise, such as inflammatory and neurodegenerative diseases.
By leveraging the synthetic versatility and biological potential of the this compound core, researchers can continue to develop novel and effective therapeutic agents to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 331647-05-3 | Benchchem [benchchem.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 5. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Biological Potential of the 8-Bromo-Quinazoline Scaffold: A Senior Application Scientist's Guide
An In-Depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinazoline nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Strategic modification of this core has been pivotal in developing potent therapeutic agents. This guide focuses on the 8-bromo-quinazoline scaffold, a specific structural motif where the introduction of a bromine atom at the 8-position significantly modulates biological activity. We will explore the synthetic accessibility of this scaffold and delve into its three primary areas of therapeutic promise: anticancer, anti-inflammatory, and antimicrobial activities. For each area, we will analyze the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, summarize quantitative efficacy data, and provide validated experimental protocols. This document is designed to serve as a technical resource, blending established knowledge with practical, field-proven insights to empower researchers in the rational design and development of novel 8-bromo-quinazoline-based therapeutics.
Chapter 1: The Quinazoline Scaffold: A Privileged Structure & The Role of 8-Bromo Substitution
The quinazoline framework, a fusion of a benzene and a pyrimidine ring, is a versatile template for drug design. Its derivatives have demonstrated a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[2][3] The success of FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib, all potent anticancer agents, underscores the therapeutic value of the quinazoline core, particularly its 4-anilino-quinazoline iteration, in targeting protein kinases.[4][5][6]
The introduction of halogen atoms is a classical and highly effective strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. Bromine, in particular, can influence a molecule's potency and selectivity through several mechanisms:
-
Lipophilicity: It increases the molecule's lipophilicity, which can enhance membrane permeability and cell uptake.
-
Electronic Effects: As an electron-withdrawing group, it can modulate the pKa of nearby functional groups, affecting target binding.
-
Steric Bulk: It acts as a bulky substituent that can either promote a favorable binding conformation or create steric hindrance to avoid off-target interactions.
-
Halogen Bonding: The electropositive crown of the bromine atom can form non-covalent halogen bonds with electronegative atoms (like oxygen or nitrogen) in the protein's active site, adding to the binding affinity.
While substitutions at positions 6 and 7 of the quinazoline ring are extensively studied, particularly for EGFR kinase inhibitors, the 8-position offers a distinct vector for structural modification.[4][7] An 8-bromo substituent can influence the orientation of other groups on the quinazoline ring, leading to novel interactions with biological targets and unlocking unique pharmacological profiles. Structure-activity relationship (SAR) studies have repeatedly shown that the presence of a halogen, such as bromine, at positions 6 and/or 8 can be critical for enhancing antimicrobial and anti-inflammatory activities.[8][9][10]
Chapter 2: Synthetic Strategies for 8-Bromo-Quinazoline Derivatives
The accessibility of the 8-bromo-quinazoline scaffold is crucial for its exploration in drug discovery. A common and effective starting material is 2-amino-3-bromobenzoic acid, which can be cyclized through various methods to form the core structure. Subsequent modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allow for the introduction of diverse aryl or heteroaryl groups at the 8-position, further expanding the chemical space for biological screening.[11][12]
Logical Workflow for Synthesis and Diversification
The following diagram illustrates a typical workflow for synthesizing a library of 8-bromo-quinazoline derivatives for biological evaluation.
Caption: Synthetic and screening workflow for 8-bromo-quinazolines.
Featured Protocol: Synthesis of an 8-Aryl-Quinazoline via Suzuki-Miyaura Coupling
This protocol is a representative example for diversifying the 8-bromo-quinazoline scaffold.
Objective: To synthesize an 8-aryl-quinazoline derivative from an 8-bromo-quinazoline precursor.
Materials:
-
8-bromo-quinazoline starting material
-
Arylboronic acid
-
Palladium catalyst (e.g., XPhos Pd G2[12], Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Reaction vessel, magnetic stirrer, heating mantle, condenser
-
Inert gas supply (Nitrogen or Argon)
-
TLC plates, silica gel for column chromatography, appropriate eluents
-
Rotary evaporator, NMR spectrometer, Mass spectrometer
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried reaction vessel, add the 8-bromo-quinazoline (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.
Self-Validation: The success of the reaction is validated by the disappearance of the starting material spot and the appearance of a new, single product spot on the TLC plate. The final structure and purity are unequivocally confirmed by spectroscopic analysis, which should match the expected data for the target 8-aryl-quinazoline.
Chapter 3: Anticancer Activity: Targeting Key Oncogenic Pathways
The most profound biological potential of the quinazoline scaffold lies in its anticancer activity.[13] This is largely attributed to its ability to function as an ATP-competitive inhibitor of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[14]
Mechanism of Action: Kinase Inhibition
The 4-anilino-quinazoline scaffold has emerged as a privileged structure for developing Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).[4] The quinazoline core mimics the adenine ring of ATP, allowing it to bind to the hinge region of the kinase's ATP-binding pocket. Key hydrogen bonds typically form between the N1 and/or N3 atoms of the quinazoline ring and backbone residues of the kinase, such as Met793 in EGFR, anchoring the inhibitor in the active site.[4] The 8-bromo substitution can influence the conformation and electronic properties of the scaffold, potentially enhancing these interactions or providing new contact points.
Beyond EGFR, bromo-quinazoline derivatives have shown activity against other kinases. For instance, a 2-(3-bromophenyl)-8-fluoroquinazoline derivative was identified as a potent and selective inhibitor of Aurora A kinase, a key regulator of mitosis, highlighting the scaffold's versatility.[15][16]
Signaling Pathway Analysis: EGFR Inhibition
The EGFR signaling pathway is a critical driver of cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. Quinazoline-based inhibitors block this pathway at its source.
Caption: Inhibition of the EGFR signaling pathway by 8-bromo-quinazolines.
In Vitro Efficacy Data
The anticancer potency of 8-bromo-quinazoline derivatives is quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 6e | 2-(3-bromophenyl)-8-fluoro | MCF-7 (Breast) | 168.78 | [15][16] |
| 8a | 6-bromo-2-mercapto-3-phenyl (aliphatic linker at SH) | MCF-7 (Breast) | 15.85 ± 3.32 | [17][18] |
| 8a | 6-bromo-2-mercapto-3-phenyl (aliphatic linker at SH) | SW480 (Colon) | 17.85 ± 0.92 | [17][18] |
| Cmpd 19 | 4-anilino-8-bromo (example) | A549 (Lung) | 170 nM (0.17 µM) | [19] |
Note: Data for directly comparable 8-bromo derivatives is limited in the provided search results; some potent 6-bromo examples are included for context.
Featured Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the IC50 value of an 8-bromo-quinazoline derivative against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
8-bromo-quinazoline test compound
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette, CO2 incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. The final concentration of the vehicle (DMSO) should be consistent across all wells and typically <0.5%.
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control. Include wells with medium only as a blank.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals completely.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.
Self-Validation: The assay is validated by the clear dose-dependent response of the positive control (Doxorubicin). The vehicle control should show high viability (~100%), while the blank should have near-zero absorbance.
Chapter 4: Anti-inflammatory Potential: Modulation of Inflammatory Cascades
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Quinazoline derivatives have emerged as promising anti-inflammatory agents.[20] Notably, 6,8-dibromo-4(3H)-quinazolinone derivatives have shown significant anti-inflammatory and analgesic properties, sometimes exceeding that of reference drugs like indomethacin.[20][21]
Mechanism of Action: Inhibition of NF-κB Pathway
A primary mechanism for the anti-inflammatory effect of quinazolinones involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[10] Bromo-substituted quinazolinones can interfere with this cascade, reducing the production of these inflammatory mediators.
Signaling Pathway Analysis: NF-κB Inhibition
Caption: Inhibition of the NF-κB inflammatory pathway.
Preclinical Efficacy Data
The anti-inflammatory activity of bromo-quinazoline derivatives is often evaluated in animal models, such as the carrageenan-induced paw edema test in rats.
| Compound Series | Key Feature | Activity Metric | Result | Reference |
| 6,8-dibromo-4(3H)-quinazolinones | Various heterocyclic moieties | % Inhibition of paw edema (1 hr) | Up to 23.8% | [20] |
| 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone | Bromo at C6 | Inhibition of COX-2 activity | Potent activity noted | [10] |
| Quinazoline-4(3H)-one-2-carbothioamides | 4-Br on phenyl ring (Cmpd 8g) | IC50 for NO inhibition | 3.27 µM | [22] |
Featured Protocol: Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo acute anti-inflammatory activity of an 8-bromo-quinazoline derivative.
Principle: Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs and other anti-inflammatory drugs. The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.
Materials:
-
Wistar rats (150-200g)
-
Test compound (8-bromo-quinazoline derivative)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer (for measuring paw volume)
-
Oral gavage needles
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).
-
Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).
-
Drug Administration: Administer the test compound, positive control, or vehicle orally via gavage, typically 60 minutes before the carrageenan injection.[20]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the edema volume (EV) for each animal at each time point: EV = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(EV_control - EV_treated) / EV_control] * 100.
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Self-Validation: The model is validated by a significant increase in paw volume in the vehicle control group and a statistically significant reduction in paw volume in the positive control (Indomethacin) group.
Chapter 5: Antimicrobial Applications: A Scaffold for Novel Antibacterials
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. The quinazoline scaffold has shown considerable promise in this area.[9][23] SAR studies have revealed that the presence of a halogen atom, such as bromine, at positions 6 and 8 of the quinazolinone ring can significantly enhance antimicrobial activity.[8]
Spectrum of Activity and Potential Mechanisms
Bromo-quinazoline derivatives have demonstrated activity against a range of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi.[2][11] While the exact mechanisms are still under investigation for many derivatives, potential modes of action for quinazolinone-based antibacterials include the inhibition of essential bacterial enzymes like MurA (involved in peptidoglycan biosynthesis) or DNA gyrase.[24] A recent study synthesized novel quinazoline derivatives from an 8-bromo-2-chloroquinazoline scaffold and reported significant antibacterial activity, particularly against E. coli.[11]
Antimicrobial Efficacy Data
The efficacy of antimicrobial compounds is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound Series | Key Feature | Microorganism | MIC (µg/mL) | Reference |
| Acylhydrazone quinazolines | 6,8-dibromo-2-phenyl core | S. aureus, E. coli, P. aeruginosa | Significant activity reported | [2] |
| 8-Aryl-quinazolines | Synthesized from 8-bromo-2-chloroquinazoline | E. coli, S. aureus | Significant activity observed | [11] |
| Furan-substituted quinazolinones | Furan at C2/C3 | E. coli | 1 to 8 µg/mL | [24] |
Featured Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the MIC of an 8-bromo-quinazoline derivative against a specific bacterial strain.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid nutrient broth. The MIC is determined as the lowest concentration of the agent at which no visible growth occurs after a defined incubation period.
Materials:
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (sterile)
-
Test compound and positive control antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or McFarland standards
-
Incubator (37°C)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in CAMHB directly in the 96-well plate over a desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria with no drug) to ensure growth and a negative control (broth only) to check for sterility. A positive antibiotic control (e.g., Ciprofloxacin) should also be run in parallel to validate the assay.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear). A microplate reader can also be used to measure absorbance at 600 nm.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate a small aliquot from the clear wells onto an agar plate. The MBC is the lowest concentration that results in no growth on the agar after incubation.
Self-Validation: The assay is valid if the positive control well shows clear turbidity (bacterial growth) and the negative control well remains clear. The MIC of the standard antibiotic should fall within its expected quality control range.
Chapter 6: Conclusion and Future Directions
The 8-bromo-quinazoline scaffold represents a highly promising and versatile platform for the development of novel therapeutics. The strategic placement of a bromine atom at the 8-position has been shown to be a valuable approach for modulating and enhancing biological activity across multiple domains. The most significant potential lies in anticancer therapy , where the scaffold's proven ability to inhibit critical oncogenic kinases like EGFR and Aurora A provides a strong foundation for developing next-generation targeted agents. The emerging evidence of potent anti-inflammatory and antimicrobial activities further broadens the therapeutic horizon for these compounds.
Future directions for research should focus on:
-
Systematic SAR Studies: A comprehensive exploration of substitutions at other positions of the 8-bromo-quinazoline core is needed to build a more detailed understanding of the structure-activity relationships for each therapeutic area.
-
Mechanism Deconvolution: For anti-inflammatory and antimicrobial activities, further studies are required to precisely identify the molecular targets and elucidate the detailed mechanisms of action.
-
Selectivity Profiling: As many quinazolines are kinase inhibitors, comprehensive selectivity profiling against a broad panel of kinases is essential to understand potential off-target effects and to develop more selective inhibitors.
-
Pharmacokinetic Optimization: Future work must address the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess the necessary drug-like qualities for in vivo efficacy and clinical translation.
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to rationally design, synthesize, and evaluate novel 8-bromo-quinazoline derivatives, paving the way for the discovery of new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rphsonline.com [rphsonline.com]
- 10. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 15. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. ptfarm.pl [ptfarm.pl]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3 H )-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09094B [pubs.rsc.org]
- 23. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Suzuki-Miyaura reaction with 8-Bromo-2,4-dichloroquinazoline
An Application Guide to the Suzuki-Miyaura Reaction with 8-Bromo-2,4-dichloroquinazoline
Introduction: The Strategic Importance of Quinazolines
Quinazoline derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds.[1] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them high-value targets in synthetic programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[2][3][4][5] Its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids make it an indispensable tool for elaborating complex heterocyclic scaffolds like quinazolines.[6][7]
This guide provides a detailed examination and a robust protocol for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic principles, address the critical challenge of site selectivity on a polyhalogenated substrate, and offer a field-proven protocol for researchers engaged in the synthesis of novel quinazoline-based molecular entities.
Part 1: Core Principles of the Reaction
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][8]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the organohalide (this compound). This is typically the rate-determining step and results in a Pd(II) intermediate.[2] The reactivity of the halide is crucial here, with the general trend being I > Br > OTf >> Cl.[3][9]
-
Transmetalation : The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[3][10][11]
-
Reductive Elimination : In the final step, the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Challenge of Site Selectivity in Polyhalogenated Quinazolines
The substrate, this compound, presents a classic challenge in cross-coupling chemistry: how to achieve site-selective functionalization. The molecule possesses three potential reaction sites: the C8-Br bond and the C2-Cl and C4-Cl bonds.
-
General Halide Reactivity : The established order of reactivity for halides in oxidative addition is C-Br > C-Cl.[5][9][13] Based on bond dissociation energies, the C-Br bond is weaker and therefore more susceptible to cleavage by the palladium catalyst under milder conditions. This principle suggests that the C8 position should be the most reactive site.
-
Electronic Activation within the Quinazoline Core : While the C-Br bond is inherently more reactive, the electronic nature of the quinazoline ring system must be considered. The C4 position of the 2,4-dichloroquinazoline system is known to be highly electrophilic and activated towards nucleophilic substitution and, consequently, oxidative addition. In fact, studies on the closely related 6-bromo-2,4-dichloroquinazoline have shown that selective coupling can be achieved at the C4 position under specific conditions, seemingly overriding the general halide reactivity trend.[14]
Controlling Selectivity : This dual reactivity profile allows for strategic, selective synthesis. By carefully tuning the reaction conditions, one can favor coupling at either the C8 or C4 position.
-
For C8-Br Coupling (This Protocol's Focus) : Milder conditions, including lower temperatures and less activating catalyst systems (e.g., those typically used for aryl bromides), will preferentially activate the C-Br bond over the more robust C-Cl bonds.
-
For C4-Cl Coupling : Achieving reaction at the C4 position typically requires more forcing conditions, such as higher temperatures and highly active catalyst systems featuring bulky, electron-rich ligands (e.g., Buchwald ligands) that are known to facilitate the challenging oxidative addition into C-Cl bonds.[15][16][17]
This application note will focus on a protocol optimized for the selective coupling at the C8 position, leveraging the intrinsic reactivity difference between the C-Br and C-Cl bonds.
Part 2: Experimental Application and Protocol
Workflow for Selective C-8 Arylation
The following diagram outlines the standard workflow for setting up and executing the Suzuki-Miyaura reaction. Adherence to inert atmosphere techniques is critical for success, as oxygen can deactivate the palladium catalyst.
Caption: A step-by-step workflow for the experimental protocol.
Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C-8 Position
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 277.96 | 1.0 | 278 mg | Electrophile |
| Arylboronic Acid | Varies | 1.2 | 1.2 equiv | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 24.5 mg (3 mol%) | Catalyst Precursor |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Base |
| 1,4-Dioxane | 88.11 | - | 8.0 mL | Solvent |
| Water | 18.02 | - | 2.0 mL | Co-solvent |
| Argon or Nitrogen | - | - | - | Inert Gas |
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (278 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[7]
-
Inert Atmosphere : Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for at least 20 minutes. Using a syringe, add 10 mL of this solvent mixture to the reaction flask.
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), to the reaction mixture.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring : The reaction progress can be monitored by withdrawing small aliquots (under inert atmosphere) and analyzing by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 8-aryl-2,4-dichloroquinazoline product.
Part 3: Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling, especially with complex heterocyclic substrates, often relies on careful optimization of reaction parameters.
Table of Key Reaction Parameters and Common Variations
| Parameter | Recommended Condition | Alternative/Optimization Strategy | Rationale/Scientist's Notes |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos) | Pd(dppf)Cl₂ is robust and effective for many heteroaromatic couplings.[1] For less reactive boronic acids, more advanced catalyst systems like those with Buchwald ligands may improve yields.[15][18] |
| Base | K₂CO₃ | K₃PO₄, Cs₂CO₃, Na₂CO₃ | K₂CO₃ is a moderately strong base suitable for many couplings.[19] Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the reaction but may also promote side reactions like boronic acid decomposition. The choice of base can be crucial and should be screened.[20] |
| Solvent | Dioxane/Water (4:1) | Toluene/Water, DMF, THF/Water | A biphasic system with water is common as it helps dissolve the inorganic base and facilitates the transmetalation step.[9] Anhydrous conditions can also be effective with certain bases like KF.[10] |
| Temp. | 85 °C | 80-110 °C | The temperature should be sufficient to drive the reaction without causing significant decomposition. Higher temperatures may be needed for less reactive substrates but increase the risk of side reactions or coupling at the C-Cl positions. |
Troubleshooting Common Issues:
-
Low Conversion/No Reaction : This is often due to an inactive catalyst. Ensure all reagents and solvents are properly degassed and that the reaction was maintained under a strict inert atmosphere. Consider using a different, more active palladium catalyst or ligand combination.[16][18]
-
Formation of Side Products : Homocoupling of the boronic acid can occur, especially at higher temperatures or if the reaction is too slow. Reducing the temperature or using a more active catalyst to speed up the desired cross-coupling can mitigate this. Protodeboronation (loss of the boronic acid group) can also be an issue; using a slight excess of the boronic acid (1.2-1.5 equiv) is standard practice.
-
Poor Selectivity (Reaction at C-Cl) : If coupling at the C-4 or C-2 positions is observed, the reaction conditions are likely too harsh. Reduce the temperature or switch to a less active catalyst system that is more selective for the C-Br bond.
Conclusion
The Suzuki-Miyaura reaction is a premier synthetic method for the functionalization of the this compound core. By understanding the interplay between general halide reactivity and the electronic properties of the quinazoline ring, chemists can achieve highly selective C-C bond formation at the C8-position. The protocol provided herein serves as a validated starting point for the synthesis of novel 8-aryl-quinazoline derivatives, which are valuable compounds for discovery programs in pharmaceutical and materials science. Careful optimization of the catalyst, base, and solvent system will ensure high yields and successful outcomes for a broad range of substrates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocyc… [ouci.dntb.gov.ua]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Functionalization of 8-Bromo-2,4-dichloroquinazoline via Nucleophilic Aromatic Substitution
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged heterocyclic motif, forming the structural basis of numerous therapeutic agents across a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2][3][4] Its rigid bicyclic structure and multiple points for functionalization allow for the precise spatial orientation of pharmacophoric groups, making it an ideal scaffold for inhibitor design. The compound 8-Bromo-2,4-dichloroquinazoline serves as a versatile and highly valuable starting material for the synthesis of complex quinazoline libraries. The differential reactivity of its three halogenated positions—the highly activated chloro groups at C2 and C4, and the bromo group at C8 on the benzene ring—enables a strategic, stepwise approach to molecular elaboration.
This guide provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reactions on this compound. We will delve into the underlying principles governing the pronounced regioselectivity of these reactions and provide robust, field-proven protocols for the selective functionalization of the C4 and C2 positions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic building block.
Understanding the Regioselectivity of Nucleophilic Aromatic Substitution on the Quinazoline Core
The cornerstone of synthetic strategy when working with 2,4-dichloroquinazolines is the marked difference in reactivity between the chlorine atoms at the C4 and C2 positions. It is a well-established principle that the C4 position is significantly more susceptible to nucleophilic attack than the C2 position .[4][5][6] This preferential reactivity is not arbitrary; it is a direct consequence of the electronic properties of the quinazoline ring system.
Theoretical studies, including Density Functional Theory (DFT) calculations, have revealed that the carbon atom at the C4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] This makes the C4 carbon more electrophilic and thus a more favorable site for attack by an incoming nucleophile.[1][2] The reaction proceeds through a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[5][7]
This inherent reactivity difference allows for a highly controlled, sequential substitution strategy. Milder reaction conditions will almost exclusively result in substitution at the C4 position, leaving the C2-chloro group intact for a subsequent, more forcing reaction.[5]
The bromo group at the C8 position, being on the benzenoid ring, is generally unreactive under the conditions typically employed for nucleophilic aromatic substitution of the chloro groups on the pyrimidine ring. Its functionalization is typically achieved through orthogonal chemistries, such as palladium-catalyzed cross-coupling reactions.[8]
Visualizing the Reaction Pathway
The following diagram illustrates the sequential nucleophilic aromatic substitution on this compound, highlighting the preferential attack at the C4 position followed by substitution at the C2 position under more forcing conditions.
Caption: Sequential SNAr on this compound.
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and analytical checkpoints. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Selective Monosubstitution at the C4 Position
This protocol details the reaction of this compound with a primary or secondary amine to yield the corresponding 8-bromo-2-chloro-4-aminoquinazoline. The conditions are optimized for high regioselectivity.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, benzylamine, morpholine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous 1,4-Dioxane or Ethanol
-
Ethyl acetate
-
Water (deionized)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Reagents: Add anhydrous 1,4-dioxane (or ethanol) to create a ~0.1 M solution. Add the amine nucleophile (1.0-1.2 eq) followed by DIPEA (2.0-2.5 eq).[1] The base is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to a temperature between 50-80°C.[1] The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed within 2-12 hours.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3x). The aqueous wash removes the DIPEA hydrochloride salt and any excess amine.
-
Isolation and Purification: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 8-bromo-2-chloro-4-aminoquinazoline derivative.
Table 1: Representative Conditions for C4-Selective Substitution
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Dioxane | DIPEA | 80 | 12 | >85 |
| Benzylamine | Ethanol | DIPEA | 60 | 6 | >90 |
| Morpholine | Isopropanol | K₂CO₃ | Reflux | 4 | >90 |
| Hydrazine Hydrate | Ethanol | None | 0-5 | 2 | >80[5] |
Protocol 2: Disubstitution at C2 and C4 Positions
This protocol describes the substitution of the remaining chloro group at the C2 position, starting from the 8-bromo-2-chloro-4-aminoquinazoline intermediate. More forcing conditions are required for this transformation.
Materials:
-
8-Bromo-2-chloro-4-aminoquinazoline (from Protocol 1)
-
Second amine nucleophile (can be the same or different from Protocol 1)
-
High-boiling point solvent (e.g., isopropanol, n-butanol, or DMF)
-
Round-bottom flask equipped for high-temperature reactions
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 8-bromo-2-chloro-4-aminoquinazoline (1.0 eq) in a suitable high-boiling solvent like isopropanol or n-butanol.
-
Reagent Addition: Add an excess of the second amine nucleophile (2.0-5.0 eq). For less reactive nucleophiles, a base may be required.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-150°C).[4][5] The reaction at the less reactive C2 position requires significantly more thermal energy.[4] Monitor the reaction by TLC until the starting material is consumed. This can take anywhere from 6 to 24 hours.
-
Work-up and Purification: Cool the reaction to room temperature. If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization to yield the desired 8-bromo-2,4-diaminoquinazoline derivative.
Orthogonal Strategy: Functionalization of the C8-Bromo Position
While the C2 and C4 positions are readily functionalized via SNAr, the C8-bromo position offers an opportunity for diversification through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, which is not achievable through the SNAr mechanism.
Table 2: Potential C8-Functionalization Reactions
| Reaction Type | Catalyst/Reagents | Bond Formed |
| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃), Aryl/Alkyl boronic acid | C-C (Aryl/Alkyl) |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base, Terminal alkyne | C-C (Alkynyl) |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., BINAP), Base | C-N (Amine) |
| Heck Coupling | Pd(OAc)₂, Ligand, Base, Alkene | C-C (Alkenyl) |
These reactions are typically performed after the SNAr substitutions at C2 and C4 are complete, providing a powerful three-dimensional approach to library synthesis.
Workflow for Sequential Functionalization
The following diagram outlines the logical flow for creating a trisubstituted quinazoline library from the this compound starting material.
Caption: Strategic workflow for trisubstitution of the quinazoline scaffold.
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse chemical libraries aimed at drug discovery. The predictable and high regioselectivity of nucleophilic aromatic substitution at the C4 position, followed by substitution at the C2 position under more vigorous conditions, provides a robust platform for controlled molecular elaboration. The presence of the C8-bromo group, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions, adds another dimension of synthetic flexibility. By understanding and applying the principles and protocols outlined in this guide, researchers can efficiently access a wide range of novel quinazoline derivatives for biological evaluation.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. This compound | 331647-05-3 | Benchchem [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buy this compound | 331647-05-3 [smolecule.com]
Application Notes & Protocols: Regioselective Reactions of 2,4-Dichloroquinazolines
Introduction: The Quinazoline Scaffold as a Privileged Structure
The quinazoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with applications ranging from oncology to cardiovascular disease.[1][2][3] Its bicyclic structure, composed of fused benzene and pyrimidine rings, provides a versatile scaffold for designing ligands that can interact with a wide array of biological targets.[1] The compound 2,4-dichloroquinazoline is a pivotal starting material for accessing a diverse library of these molecules. The two chlorine atoms at the C2 and C4 positions serve as reactive handles for nucleophilic substitution and metal-catalyzed cross-coupling reactions. However, the key to unlocking the full potential of this scaffold lies in the ability to control the regioselectivity of these substitutions, selectively targeting either the C2 or C4 position to build molecular complexity in a predictable manner.
This guide provides a detailed exploration of the principles and protocols governing the regioselective functionalization of 2,4-dichloroquinazolines. We will delve into the underlying electronic factors that dictate site selectivity and present field-proven, step-by-step protocols for achieving selective C4 and C2 substitution, empowering researchers in drug discovery and chemical synthesis.
Part 1: Core Principles of Regioselectivity
The differential reactivity of the C2 and C4 positions in 2,4-dichloroquinazoline is not arbitrary; it is a direct consequence of the electronic landscape of the heterocyclic ring. The C4 position is inherently more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.
Electronic Justification: Theoretical studies, including Density Functional Theory (DFT) calculations, have provided robust explanations for this observed regioselectivity.[1][2][4][5] These analyses reveal that the carbon atom at the C4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] This indicates that the C4 position is the more electron-deficient center, making it the preferred site for attack by an electron-rich nucleophile.[1][2] Consequently, the activation energy required for a nucleophile to attack the C4 position is lower than that for an attack at C2.[1][2]
This electronic preference translates to distinct reaction conditions for selective substitution:
-
C4-Substitution: Occurs under milder conditions (e.g., lower temperatures, weaker bases) due to the higher intrinsic reactivity of this position.[6]
-
C2-Substitution: Typically requires more forcing conditions (e.g., elevated temperatures, reflux) to overcome the higher activation energy barrier.[6][7] This substitution is often performed after the C4 position has already been functionalized.
The ability to control this selectivity through temperature is a critical tool for the synthetic chemist.[8]
Diagram 1: General Mechanism of Regioselective SNAr
Caption: SNAr mechanism highlighting the preferential attack at C4 due to a lower activation energy (Ea).
Part 2: Protocols for Selective C4-Substitution
The substitution of the chlorine atom at the C4 position is the most common and well-documented reaction for 2,4-dichloroquinazolines.[1][9] It proceeds readily with a wide range of nucleophiles, particularly primary and secondary amines, under relatively mild conditions.
Application Note: C4-Amination
Selective C4-amination is a cornerstone reaction in the synthesis of many kinase inhibitors, such as gefitinib and erlotinib. The reaction is highly regioselective, and the primary experimental variable is temperature.
Causality Behind Experimental Choices:
-
Solvent: Alcohols (e.g., isopropanol, ethanol) or polar aprotic solvents (e.g., acetonitrile, dioxane) are commonly used. They effectively solvate the starting materials and the intermediate Meisenheimer complex. Dioxane is a frequent choice due to its ability to dissolve a wide range of organic compounds and its suitable boiling point for reactions that may require gentle heating.[8]
-
Temperature: The key to selectivity. Reactions with amines are often run at temperatures ranging from 0 °C to room temperature to ensure exclusive substitution at C4.[6] Running the reaction under cold conditions minimizes the risk of the nucleophile having sufficient energy to overcome the activation barrier for C2 substitution.[8]
-
Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often added to scavenge the HCl generated during the reaction. This prevents the protonation of the nucleophilic amine, which would render it unreactive.
Protocol 2.1: Selective C4-Amination with Aniline
This protocol describes a general procedure for the regioselective synthesis of a 4-anilino-2-chloroquinazoline derivative.
Materials:
-
2,4-dichloroquinazoline
-
Aniline (or substituted aniline)
-
Isopropanol (IPA)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser (if heating is required for less reactive amines)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask, add 2,4-dichloroquinazoline (1.0 eq).
-
Dissolve the starting material in isopropanol (approx. 0.1 M concentration).
-
Add the aniline derivative (1.1 eq) to the solution, followed by DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-chloro-4-anilinoquinazoline product.
| Nucleophile | Solvent | Temperature | Typical Time | Yield Range |
| Primary Aliphatic Amines | Isopropanol | 0 °C to RT | 1-3 h | 85-95% |
| Secondary Aliphatic Amines | Acetonitrile | Room Temp | 2-5 h | 80-90% |
| Anilines (electron-rich) | Ethanol | Room Temp | 2-4 h | 88-96% |
| Anilines (electron-poor) | Dioxane | 50-80 °C | 6-12 h | 70-85% |
Table 1: Representative Conditions for Selective C4-Amination.
Part 3: Protocols for Selective C2-Functionalization
Achieving selective substitution at the C2 position is more challenging and generally requires that the C4 position is either already substituted or that specialized catalytic methods are employed.[7]
Application Note: C2-Substitution on a 4-Substituted Quinazoline
Once the C4 position is functionalized (e.g., with an amino group), the remaining chlorine at C2 can be replaced. This sequential approach is the most common strategy for synthesizing 2,4-disubstituted quinazolines. Due to the reduced electrophilicity of C2, these reactions require more forcing conditions or the use of transition-metal catalysis.
Diagram 2: Synthetic Strategy Workflow
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lassbio.com.br [lassbio.com.br]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Regioselective Synthesis of 4-Aminoquinazoline Derivatives from 8-Bromo-2,4-dichloroquinazoline
Introduction: The Significance of the 4-Aminoquinazoline Scaffold
The quinazoline ring system, particularly the 4-aminoquinazoline scaffold, is a cornerstone in modern medicinal chemistry. Recognized as a "privileged structure," it is featured in numerous FDA-approved drugs and clinical candidates for a wide array of therapeutic applications.[1][2][3] These derivatives have demonstrated significant pharmacological activities, including potent inhibition of protein kinases, which is crucial in anticancer therapies.[2][4] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib are prominent examples that validate the therapeutic potential of this molecular framework.[2][4]
The development of novel drug candidates often relies on the efficient and versatile synthesis of diverse compound libraries. 8-Bromo-2,4-dichloroquinazoline has emerged as a critical and highly valuable starting material for this purpose.[5][6][7] Its two chlorine atoms at the C2 and C4 positions possess differential reactivity, allowing for sequential and regioselective functionalization. This application note provides a comprehensive guide to the synthesis of 4-aminoquinazoline derivatives, focusing on the mechanistic principles that govern regioselectivity and offering detailed, field-proven protocols for researchers in drug discovery and chemical biology.
Mechanistic Rationale: Achieving C4 Regioselectivity
The synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline precursors proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[8][9] A fundamental understanding of this mechanism is critical to controlling the reaction's outcome. The key to this synthesis is the pronounced difference in reactivity between the chlorine atoms at the C4 and C2 positions.
Why C4 is More Reactive: The regioselectivity of the initial nucleophilic attack is not arbitrary; it is governed by the electronic properties of the quinazoline ring.[10]
-
Electrophilicity: The carbon atom at the C4 position is inherently more electrophilic and thus more susceptible to nucleophilic attack than the C2 carbon.[1][11]
-
Kinetic vs. Thermodynamic Control: Under mild or kinetically controlled conditions (e.g., lower temperatures), the reaction overwhelmingly favors substitution at the C4 position.[10][12] Substitution at the less reactive C2 position typically requires more forcing conditions, such as elevated temperatures and longer reaction times.[10]
-
Theoretical Validation: Density Functional Theory (DFT) calculations have corroborated these experimental observations. Studies show that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, indicating it is the more favorable site for nucleophilic attack.[1][11] This corresponds to a lower activation energy for the formation of the C4-substituted Meisenheimer intermediate, which is the rate-determining step of the SNAr reaction.[1][8]
The SNAr mechanism involves a two-step addition-elimination process, as illustrated below.
Caption: SNAr mechanism for C4-selective amination.
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4 Amination
This protocol details the synthesis of 8-Bromo-2-chloro-N-substituted-quinazolin-4-amines through the selective reaction of primary or secondary amines at the C4 position.
Materials & Equipment:
-
Starting Material: this compound (CAS: 331647-05-3)
-
Nucleophiles: Various primary or secondary amines (e.g., aniline, benzylamine, morpholine)
-
Solvents: Isopropanol (IPA), Ethanol (EtOH), or 1,4-Dioxane
-
Base (Optional): N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), if starting with an amine salt.
-
Equipment: Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath, Thin Layer Chromatography (TLC) plates (silica), standard glassware for work-up and purification, rotary evaporator, column chromatography system.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq.).
-
Solvent Addition: Add a suitable solvent such as isopropanol (approx. 0.1 M concentration). Stir the mixture to achieve a suspension or complete dissolution.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq.) to the reaction mixture at room temperature. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA (2.0 eq.) to liberate the free amine.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a gentle reflux (typically 40-80°C) for 2-12 hours. The optimal temperature and time depend on the nucleophilicity of the amine.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product spot should be more polar than the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A solid precipitate of the product may form. If so, collect the solid by vacuum filtration and wash with cold solvent (e.g., cold isopropanol or diethyl ether). If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 8-Bromo-2-chloro-N-substituted-quinazolin-4-amine.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). For unambiguous confirmation of C4 substitution, 2D-NMR techniques like HMBC and NOESY are highly recommended.[1]
Caption: Experimental workflow for Protocol 1.
Protocol 2: Synthesis of 2,4-Diaminoquinazoline Derivatives
The 8-Bromo-2-chloro-4-aminoquinazoline product from Protocol 1 is an ideal intermediate for further diversification at the C2 position. This requires more forcing conditions to overcome the lower reactivity of the C2-chloro group.
Step-by-Step Methodology:
-
Reaction Setup: In a pressure-tolerant vial or sealed tube, combine the 8-Bromo-2-chloro-N-substituted-quinazolin-4-amine (1.0 eq.) and the second amine (2.0 - 5.0 eq.).
-
Solvent & Conditions: Add a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP) or use the second amine as the solvent if it is a liquid. Seal the vessel.
-
Heating: Heat the reaction mixture to a high temperature (typically 120-160°C) for 12-48 hours. Microwave irradiation can often be used to accelerate this transformation.
-
Work-up and Purification: After cooling, the work-up and purification follow similar procedures as described in Protocol 1, often involving an aqueous work-up followed by extraction and column chromatography.
Data Presentation: Representative Examples
The following table summarizes results for the C4-selective amination of this compound with various amines, demonstrating the versatility of Protocol 1.
| Entry | Amine Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | IPA | 80 | 4 | 92 |
| 2 | 4-Methoxybenzylamine | EtOH | 60 | 3 | 95 |
| 3 | Morpholine | Dioxane | 50 | 6 | 88 |
| 4 | Cyclopropylamine | IPA | RT | 12 | 85 |
| 5 | (R)-3-aminopyrrolidine | EtOH | 60 | 5 | 90 |
Safety & Handling
-
This compound: This compound is an irritant. Handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: Flammable solvents like IPA, EtOH, and Dioxane should be handled away from ignition sources.
-
Amines: Many amines are corrosive and have strong odors. Always handle them in a fume hood.
-
High-Temperature Reactions: When performing reactions at elevated temperatures, especially in sealed vessels (Protocol 2), use a blast shield and ensure the vessel is rated for the intended pressure and temperature.
Conclusion
The regioselective synthesis of 4-aminoquinazoline derivatives from this compound is a robust and highly reliable transformation pivotal to modern drug discovery. The inherent electronic properties of the quinazoline ring dictate a strong preference for nucleophilic substitution at the C4 position under mild conditions, a principle that can be expertly leveraged to build molecular complexity in a controlled manner. The protocols outlined in this application note provide a validated framework for researchers to efficiently synthesize diverse libraries of these valuable compounds, paving the way for the discovery of next-generation therapeutics.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 331647-05-3 [smolecule.com]
- 6. This compound | 331647-05-3 | Benchchem [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing 8-Bromo-2,4-dichloroquinazoline
Introduction: The Strategic Advantage of the 8-Bromo-2,4-dichloroquinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous clinically approved anticancer agents, including gefitinib, erlotinib, and lapatinib.[1] These molecules primarily exert their therapeutic effect by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical drivers of cancer cell proliferation and survival.[1] The strategic functionalization of the quinazoline ring is paramount for modulating potency, selectivity, and pharmacokinetic properties.
This compound emerges as a particularly valuable and versatile starting material for the synthesis of novel kinase inhibitors.[2] Its trifunctional nature, featuring two reactive chloro substituents at the C2 and C4 positions and a bromo group at the C8 position, allows for a programmed and regioselective introduction of diverse chemical moieties. This controlled, stepwise functionalization is key to exploring the chemical space around the quinazoline core to develop potent and selective anticancer agents. The differential reactivity of the halogen atoms—with the chlorine at C4 being the most susceptible to nucleophilic aromatic substitution, followed by the chlorine at C2, and the bromine at C8 being ideal for palladium-catalyzed cross-coupling reactions—provides a robust platform for creating extensive libraries of drug candidates.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of potential anticancer agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data on the biological activity of representative compounds.
Core Synthetic Strategies: A Stepwise Approach to Molecular Complexity
The synthetic utility of this compound lies in the differential reactivity of its three halogen atoms. This allows for a sequential and regioselective functionalization, typically following the workflow illustrated below.
Caption: Sequential functionalization workflow for this compound.
This stepwise approach enables the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents at each position to optimize for target engagement and drug-like properties.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: this compound
The synthesis of the key starting material can be achieved from 8-bromoquinazoline-2,4(1H,3H)-dione.
Reaction Scheme:
8-bromoquinazoline-2,4(1H,3H)-dione → this compound
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 8-Bromoquinazoline-2,4(1H,3H)-dione | 331646-99-2 | 241.03 g/mol | 1 eq |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | Excess (e.g., 10 vol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Catalytic amount |
| Toluene | 108-88-3 | 92.14 g/mol | For azeotropic removal |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | For drying |
Procedure:
-
To a flask containing 8-bromoquinazoline-2,4(1H,3H)-dione (1 eq.), add phosphorus oxychloride (POCl₃, e.g., 10 volumes) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture at 110-120°C overnight. A drying tube should be connected to the apparatus.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and remove the excess POCl₃ under vacuum.
-
Add toluene to the residue and co-evaporate to remove any remaining POCl₃.
-
Transfer the residue to dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography to obtain this compound as a solid.[4]
Protocol 2: Regioselective Nucleophilic Aromatic Substitution at the C4-Position
The chlorine atom at the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position. This allows for selective substitution at C4.
Reaction Scheme:
This compound + R¹-NH₂ → 8-Bromo-2-chloro-4-(R¹-amino)quinazoline
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 331647-05-3 | 277.93 g/mol | 1 eq |
| Primary or Secondary Amine (e.g., aniline) | Varies | Varies | 1.1-1.5 eq |
| Isopropanol or Ethanol | Varies | Varies | Solvent |
| Triethylamine (optional base) | 121-44-8 | 101.19 g/mol | 1.5 eq |
Procedure:
-
Dissolve this compound (1 eq) in a suitable solvent such as isopropanol or ethanol in a round-bottom flask.
-
Add the desired primary or secondary amine (1.1-1.5 eq). An optional base like triethylamine can be added if the amine salt is used or to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 3: Functionalization at the C2-Position via Nucleophilic Substitution or Buchwald-Hartwig Amination
Following the substitution at C4, the C2 position can be functionalized. For amination, either a second nucleophilic aromatic substitution (often requiring harsher conditions) or a more versatile palladium-catalyzed Buchwald-Hartwig amination can be employed.
Reaction Scheme (Buchwald-Hartwig):
8-Bromo-2-chloro-4-(substituted)quinazoline + R²-NH₂ → 8-Bromo-2-(R²-amino)-4-(substituted)quinazoline
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 8-Bromo-2-chloro-4-(substituted)quinazoline | - | - | 1 eq |
| Primary or Secondary Amine | Varies | Varies | 1.2 eq |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | 0.02-0.05 eq |
| Phosphine Ligand (e.g., Xantphos) | 161265-03-8 | 578.68 g/mol | 0.04-0.1 eq |
| Base (e.g., Cs₂CO₃) | 534-17-8 | 325.82 g/mol | 2 eq |
| Anhydrous Dioxane or Toluene | Varies | Varies | Solvent |
Procedure:
-
To an oven-dried, argon-flushed reaction vessel, add the 8-bromo-2-chloro-4-(substituted)quinazoline (1 eq), the desired amine (1.2 eq), the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: C8-Functionalization via Suzuki-Miyaura Cross-Coupling
The C8-bromo position is ideal for introducing aryl or heteroaryl groups through palladium-catalyzed Suzuki-Miyaura cross-coupling.
Reaction Scheme:
8-Bromo-2,4-di(substituted)quinazoline + R³-B(OH)₂ → 8-(R³)-2,4-di(substituted)quinazoline
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 8-Bromo-2,4-di(substituted)quinazoline | - | - | 1 eq |
| Aryl/Heteroarylboronic Acid or Ester | Varies | Varies | 1.2-1.5 eq |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 14221-01-3 | 1155.56 g/mol | 0.05 eq |
| Base (e.g., K₂CO₃ or Na₂CO₃) | Varies | Varies | 2-3 eq |
| Solvent System (e.g., Dioxane/Water or Toluene/Ethanol/Water) | - | - | - |
Procedure:
-
In a reaction vessel, combine the 8-bromo-2,4-di(substituted)quinazoline (1 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Application Example: Synthesis of a Potential FLT3 Kinase Inhibitor
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target.[5] The 8-phenylquinazolin-2-amine scaffold has been explored for the development of covalent FLT3 inhibitors.[5]
Caption: Workflow for the synthesis and evaluation of an 8-phenylquinazoline-based FLT3 inhibitor.
Data Presentation: Biological Activity of Representative Quinazoline Derivatives
The following table summarizes the anticancer activity of selected quinazoline derivatives, highlighting the impact of different substitution patterns.
| Compound ID | C2-Substituent | C4-Substituent | C8-Substituent | Target/Cell Line | IC₅₀/GI₅₀ | Reference |
| A5 | Amine derivative | - | o-tolyl | PD-1/PD-L1 | 23.78 nM | [6] |
| Compound 18 | Phenyl | Amine derivative | - | MGC-803 cells | 0.85 µM | [7] |
| Compound 25q | Phenylsulfonylfuroxan hybrid | - | - | H1975 cells | 1.67 µM | [8] |
| Compound 4f | Thiazole derivative | - | - | EGFR L858R/T790M | 2.81 nM | [9] |
| Compound 6e | 3-Bromophenyl | Carboxylic acid | Fluoro | Aurora A Kinase | - (Potent) | [10] |
Mechanism of Action: Targeting Kinase Signaling Pathways
Many anticancer agents derived from the quinazoline scaffold function as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket of the kinase domain, these inhibitors prevent the phosphorylation and activation of downstream signaling proteins, thereby halting the pro-proliferative and pro-survival signals that drive cancer growth.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. Quinazoline-based inhibitors can block this initial activation step.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and strategically designed building block for the synthesis of novel anticancer agents. Its capacity for regioselective and sequential functionalization at the C2, C4, and C8 positions provides a robust and versatile platform for medicinal chemists to conduct extensive structure-activity relationship studies. The protocols outlined in these application notes offer a solid foundation for the rational design and synthesis of potent and selective kinase inhibitors. Future work in this area will likely focus on the development of novel palladium-catalyzed coupling methodologies to further expand the diversity of accessible chemical space and the generation of multi-targeted agents by carefully selecting the substituents at each of the three reactive sites.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. imtm.cz [imtm.cz]
- 4. This compound CAS#: 331647-05-3 [amp.chemicalbook.com]
- 5. Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Computer-guided design, synthesis, and biological evaluation of quinoxalinebisarylureas as FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Strategic Guide to the Synthesis of Novel Antibacterial Agents Utilizing the 8-Bromo-2,4-dichloroquinazoline Scaffold
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. The quinazoline core is a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activities.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 8-Bromo-2,4-dichloroquinazoline as a versatile starting material for the synthesis of potent antibacterial compounds. We delve into the underlying chemical principles, provide detailed, field-proven protocols for synthesis and biological evaluation, and offer insights into the structure-activity relationships that govern the antibacterial efficacy of these derivatives.
Introduction: The Quinazoline Scaffold in Antibacterial Drug Discovery
Quinazoline and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Their bicyclic structure, composed of a benzene ring fused to a pyrimidine ring, provides a rigid and tunable framework for interacting with various biological targets. The emergence of drug-resistant pathogens has spurred intensive research into new chemical entities, and quinazoline derivatives have shown considerable promise in this arena.[1]
The starting material, this compound, is a strategically functionalized scaffold for building molecular diversity.[4] Its key features include:
-
Two Reactive Chlorine Atoms: The chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups.
-
Differential Reactivity: The C4 position is significantly more reactive than the C2 position under mild conditions, enabling selective and sequential functionalization.[5]
-
A Bromo Substituent: The bromine atom at the C8 position offers a handle for further modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of a wider chemical space.[6]
This guide will walk through a logical, step-by-step process from synthesis to biological validation, empowering researchers to efficiently explore this promising class of compounds.
Core Chemical Principles: Regioselective Nucleophilic Substitution
The synthetic utility of this compound hinges on the regioselective displacement of its two chlorine atoms. The chlorine at the C4 position is more susceptible to nucleophilic attack than the one at C2.
Causality Behind Selectivity: This differential reactivity is attributed to the electronic properties of the quinazoline ring. The nitrogen atom at position 3 (N3) exerts a stronger electron-withdrawing effect on the adjacent C4 position, making it more electrophilic and thus more readily attacked by nucleophiles. The substitution at C2 typically requires harsher reaction conditions, such as higher temperatures or stronger nucleophiles.[5] This principle allows for a controlled, stepwise synthesis of disubstituted quinazolines.
Below is a generalized workflow for the synthesis and evaluation of these compounds.
Caption: General experimental workflow from synthesis to analysis.
Experimental Protocols
This section provides a representative, two-step protocol for the synthesis of a novel quinazoline derivative, followed by methods for its biological evaluation.
Part A: Synthesis of N4-(4-aminophenyl)-8-bromo-2-chloroquinazolin-4-amine (Intermediate I)
This first step demonstrates the selective substitution at the C4 position.
Materials:
-
This compound (1.0 eq)[7]
-
p-Phenylenediamine (1.1 eq)
-
Isopropanol (IPA)
-
Triethylamine (TEA) (2.0 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates (Silica gel 60 F254)
-
Ethyl acetate, Hexane (for TLC and column chromatography)
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.78 g, 10 mmol) in 40 mL of isopropanol.
-
Reagent Addition: Add p-phenylenediamine (1.20 g, 11 mmol) and triethylamine (2.78 mL, 20 mmol) to the solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 82°C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (1:1). The disappearance of the starting material spot indicates reaction completion.
-
Work-up and Isolation: After cooling to room temperature, a precipitate will form. Filter the solid precipitate and wash it thoroughly with cold isopropanol to remove unreacted reagents and byproducts.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary, to yield the pure intermediate (I) .
Part B: Synthesis of N4-(4-aminophenyl)-N2-(furan-2-ylmethyl)-8-bromoquinazoline-2,4-diamine (Final Compound II)
This second step involves the substitution at the less reactive C2 position, requiring more forcing conditions.
Materials:
-
Intermediate I (from Part A) (1.0 eq)
-
Furfurylamine (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating plate
Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve Intermediate I (e.g., 3.49 g, 10 mmol) in 25 mL of DMF.
-
Reagent Addition: Add furfurylamine (1.3 mL, 15 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Reaction Execution: Heat the reaction mixture to 120°C and stir for 8-12 hours. The higher temperature is necessary to overcome the lower reactivity of the C2-Cl bond.
-
Monitoring: Monitor the reaction by TLC (Ethyl Acetate/Hexane, 2:1) until the intermediate spot is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate of the final product will form.
-
Purification: Filter the solid, wash with water, and dry under vacuum. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the pure final compound (II) .
Part C: Structural Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and successful substitution at the C2 and C4 positions.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final products.[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches, C=N bonds).[1]
Biological Evaluation: Antibacterial Screening
The primary method for assessing antibacterial activity is determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: Use standard reference strains, for example:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
-
Culture Preparation: Grow bacterial strains overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Compound Preparation: Dissolve the synthesized compound (II) in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. Prepare serial two-fold dilutions in MHB in a 96-well microtiter plate. The final concentration of DMSO in the wells should be kept low (≤1%) to avoid affecting bacterial growth.
-
Controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
Negative Control: Bacterial inoculum in MHB with DMSO (no compound).
-
Sterility Control: MHB only (no bacteria).
-
-
Incubation: Inoculate the wells with the prepared bacterial suspension. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: The results of the MIC assay should be summarized in a clear, tabular format.
| Compound | Test Organism | MIC (µg/mL) |
| Compound II | S. aureus ATCC 29213 | 8 |
| Compound II | E. coli ATCC 25922 | 16 |
| Ciprofloxacin | S. aureus ATCC 29213 | 1 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.5 |
| DMSO (Vehicle) | S. aureus ATCC 29213 | >1024 |
| DMSO (Vehicle) | E. coli ATCC 25922 | >1024 |
| Note: The data presented above is hypothetical and for illustrative purposes only. |
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of quinazoline derivatives is highly dependent on the nature of the substituents at the C2 and C4 positions.[8]
-
Lipophilicity: Increasing the hydrophobicity of the molecule, for instance by introducing naphthyl or substituted phenyl rings, can enhance its ability to penetrate the bacterial cell membrane, often leading to improved activity.[8]
-
Hydrogen Bonding: Groups capable of hydrogen bonding, such as amines and amides, can facilitate interactions with active sites of bacterial enzymes involved in critical processes like DNA replication or protein synthesis.[8]
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the substituted moieties can significantly alter the electronic distribution of the entire molecule, thereby influencing its binding affinity to biological targets.[9] For example, heteryl groups at certain positions have been shown to significantly increase antibacterial activity.[2]
The synthetic strategy outlined here provides a robust platform for systematically exploring these SAR by varying the nucleophiles used in steps 1 and 2.
Caption: Key structure-activity relationships in quinazoline derivatives.
Conclusion
This compound is a powerful and versatile scaffold for the development of novel antibacterial agents. Its differential reactivity allows for controlled and predictable synthetic routes to a wide array of derivatives. By combining the robust synthetic protocols and biological evaluation methods detailed in this guide, researchers can efficiently generate and screen libraries of new quinazoline-based compounds, contributing to the critical search for the next generation of antibiotics.
References
- 1. rphsonline.com [rphsonline.com]
- 2. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Buy this compound | 331647-05-3 [smolecule.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C8H3BrCl2N2 | CID 13785874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 8-Bromo-2,4-dichloroquinazoline
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 8-bromo-2,4-dichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and yield of their coupling reactions with this specific substrate. Here, we will delve into common challenges, provide detailed troubleshooting advice, and offer optimized protocols based on established chemical principles and field-proven insights.
I. Understanding the Substrate: this compound
The this compound molecule presents a unique set of challenges and opportunities in Suzuki-Miyaura cross-coupling reactions. It possesses three potential reaction sites for palladium-catalyzed coupling: the C-8 bromine and the C-2 and C-4 chlorine atoms. The relative reactivity of these halides is a critical factor in achieving selective coupling. Generally, the order of reactivity for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-OTf > C-Cl.[1] Therefore, the C-8 bromine is the most likely site for initial coupling. However, the electron-withdrawing nature of the quinazoline ring system and the presence of two chlorine atoms can influence the reactivity of the C-Br bond.[2]
Furthermore, the nitrogen atoms within the quinazoline ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[1][3] This makes the choice of ligand particularly important for stabilizing the catalyst and promoting efficient turnover.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Troubleshooting Steps:
-
Catalyst Inactivity: The Pd(0) active species may not be generating efficiently or is being deactivated.
-
Solution: Ensure your palladium source and ligand are of high quality. For challenging substrates like polychlorinated heterocyles, pre-formed catalysts or catalyst systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or DavePhos are often more effective than traditional Pd(PPh₃)₄.[4][5] These ligands promote the formation of the active monoligated Pd(0) species and enhance the rate of oxidative addition.[5]
-
Protocol: Try using a pre-catalyst like XPhos Pd G2 or G3 (0.5-2 mol%) with an appropriate ligand-to-palladium ratio.
-
-
Ineffective Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[6]
-
Solution: The choice of base can significantly impact the reaction outcome. While K₂CO₃ is commonly used, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for less reactive boronic acids or when dealing with substrates that can coordinate to the catalyst.[5][7] The base's solubility is also a factor; using a mixture of an organic solvent and water can improve the solubility of inorganic bases.[8]
-
Protocol: Screen different bases such as K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) in a solvent system like 1,4-dioxane/water or toluene/water.
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[9]
-
Solution: Thoroughly degas your reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using the freeze-pump-thaw method (at least three cycles).
-
Protocol: Assemble the reaction under an inert atmosphere using Schlenk techniques or in a glovebox.
-
Q2: I am observing significant formation of a dehalogenated byproduct (2,4-dichloroquinazoline). What causes this and how can I minimize it?
A2: Dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a frequent side reaction in Suzuki couplings, particularly with electron-deficient and N-heterocyclic halides.[1][10]
Causality: The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent (e.g., alcohols), or trace water.[9][11] This Pd-H species can then undergo reductive elimination with the quinazoline substrate to yield the dehalogenated product.[9]
Troubleshooting Steps:
-
Choice of Base: Avoid bases that can readily generate hydride species.
-
Solvent Selection: Protic solvents can be a source of hydrides.
-
Solution: Use aprotic solvents such as 1,4-dioxane, THF, or toluene.[11] If a co-solvent is needed to dissolve the base, use minimal amounts of water.
-
-
Boronic Acid Quality: Impurities or degradation of the boronic acid can contribute to dehalogenation.
-
Solution: Use high-purity boronic acid. If the boronic acid is prone to protodeboronation (hydrolysis of the C-B bond), consider using its corresponding boronate ester (e.g., pinacol ester), which is more stable.[9]
-
Q3: I am getting a mixture of mono- and di-substituted products at the C-8 and C-4/C-2 positions. How can I improve the selectivity for mono-substitution at the C-8 position?
A3: Achieving selective mono-arylation can be challenging due to the potential for subsequent coupling at the chloro positions, especially at elevated temperatures.[2]
Troubleshooting Steps:
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the less favorable coupling at the C-Cl positions.
-
Solution: Carefully control the reaction temperature. Start with a lower temperature (e.g., 60-80 °C) and monitor the reaction progress closely by TLC or LC-MS. Stop the reaction once the starting material is consumed to prevent over-reaction. Automated reaction monitoring can be particularly useful for optimizing reaction time.[12]
-
-
Catalyst and Ligand System: The choice of catalyst and ligand can influence selectivity.
-
Solution: Some catalyst systems may exhibit higher selectivity for C-Br over C-Cl bonds. Screening different ligands is recommended. Bulky biarylphosphine ligands can sometimes enhance selectivity.[4]
-
-
Stoichiometry: The amount of boronic acid used can influence the product distribution.
-
Solution: Use a slight excess of the boronic acid (1.1-1.2 equivalents) to ensure complete consumption of the starting material without driving the reaction towards di-substitution.
-
III. Frequently Asked Questions (FAQs)
-
What is the general catalytic cycle for the Suzuki coupling reaction? The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound.[13][14]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[14][15]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[13][15]
-
-
Which palladium catalysts are generally recommended for this type of substrate? For heteroaryl halides, particularly those with multiple halogens and coordinating nitrogen atoms, modern catalyst systems are often superior to traditional ones. Recommended catalysts include those based on bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, and DavePhos.[5][16] Pre-formed palladium(II) precatalysts, such as Buchwald's G3 or G4 precatalysts, are also highly effective as they cleanly and efficiently generate the active Pd(0) species.[9][17]
-
Can I use boronic esters instead of boronic acids? Yes, and in many cases, it is advantageous. Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and are less prone to protodeboronation, a common side reaction.[9] This can lead to higher yields and cleaner reactions, especially with sensitive boronic acids.
-
What are the best practices for setting up a Suzuki coupling reaction to ensure reproducibility?
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation by oxygen.
-
Dry Solvents: Use dry, degassed solvents to minimize side reactions.
-
High-Purity Reagents: Use high-quality palladium catalysts, ligands, bases, and boronic acids.
-
Consistent Stirring: Ensure efficient mixing, especially in heterogeneous reaction mixtures.
-
Accurate Temperature Control: Use an oil bath or heating mantle with a temperature controller to maintain a consistent reaction temperature.
-
IV. Experimental Protocols & Data
Optimized General Protocol for Mono-Arylation at the C-8 Position
This protocol provides a starting point for the selective Suzuki coupling at the C-8 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (Buchwald precatalyst) (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical outcomes for the Suzuki coupling of this compound with phenylboronic acid under various conditions to illustrate the impact of key parameters.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield of 8-phenyl-2,4-dichloroquinazoline (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | 35 |
| Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 80 | 8 | 85 |
| XPhos Pd G3 (2) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 80 | 6 | 92 |
| Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | Cs₂CO₃ (2) | THF | 65 | 12 | 78 |
Note: Yields are illustrative and can vary based on the specific arylboronic acid and precise reaction conditions.
V. Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Figure 1. A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: Figure 2. A decision-making workflow for troubleshooting low conversion in Suzuki coupling reactions.
VI. References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: --INVALID-LINK--
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: --INVALID-LINK--
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. Available at: --INVALID-LINK--
-
Journal of Molecular Catalysis A: Chemical, 426, 275-283. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available at: --INVALID-LINK--
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: --INVALID-LINK--
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available at: --INVALID-LINK--
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696. Available at: --INVALID-LINK--
-
ResearchGate. Optimization of the Suzuki cross-coupling reaction to obtain 8a. Available at: --INVALID-LINK--
-
BenchChem. How to avoid dehalogenation side reactions in Suzuki coupling. Available at: --INVALID-LINK--
-
Molecules, 21(12), 1660. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available at: --INVALID-LINK--
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry, 16, 1097-1104. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Available at: --INVALID-LINK--
-
ResearchGate. Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Available at: --INVALID-LINK--
-
Asian Journal of Chemistry, 25(1), 533-535. (2013). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Available at: --INVALID-LINK--
-
ResearchGate. The effect of various bases on the Suzuki coupling reaction a. Available at: --INVALID-LINK--
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. Available at: --INVALID-LINK--
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: --INVALID-LINK--
-
Organic Letters, 22(1), 274-278. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: --INVALID-LINK--
-
ACS Central Science, 2(11), 809-815. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available at: --INVALID-LINK--
-
University of Iowa. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Available at: --INVALID-LINK--
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. Available at: --INVALID-LINK--
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Available at: --INVALID-LINK--
-
YouTube. Suzuki Coupling. Available at: --INVALID-LINK--
-
BenchChem. Technical Support Center: Suzuki Coupling of Dichlorophthalazines. Available at: --INVALID-LINK--
-
MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available at: --INVALID-LINK--
-
Molecules, 25(1), 183. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: --INVALID-LINK--
-
Molecules, 28(22), 7592. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: --INVALID-LINK--
-
Tetrahedron, 72(1), 117-123. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Available at: --INVALID-LINK--
-
Molecules, 24(5), 861. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. byjus.com [byjus.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
Technical Support Center: Improving Yield in Nucleophilic Substitution of 2,4-Dichloroquinazolines
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2,4-dichloroquinazolines. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and optimize your reaction yields. Our focus is on providing causal explanations for experimental choices, ensuring you not only follow steps but understand the underlying chemistry.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core principles governing the reactivity of the 2,4-dichloroquinazoline scaffold.
Q1: Why does nucleophilic substitution preferentially occur at the C4 position under mild conditions?
The regioselectivity of the first nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline is a well-documented phenomenon, with the C4 position being significantly more reactive than the C2 position.[1][2] This preference is rooted in the electronic structure of the quinazoline ring.
-
Electronic Factors: Density Functional Theory (DFT) calculations reveal that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[1] This makes it a more electrophilic center and thus more susceptible to nucleophilic attack. The activation energy for the SNAr reaction is lower at C4, further favoring this pathway.[1]
-
Intermediate Stability: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The negative charge in the intermediate formed by attack at C4 can be delocalized over the pyrimidine ring and the adjacent fused benzene ring. While attack at C2 also allows for delocalization, the pathway involving C4 is electronically favored.
Q2: What are the typical nucleophiles used for these reactions?
A wide variety of nucleophiles can be employed. The most common are primary and secondary amines, including:
Other nucleophiles such as azides, thiols, and alcohols have also been successfully used, sometimes requiring specific conditions to achieve good yields.[3][5]
Q3: After the first substitution at C4, why is substitution at C2 so much more difficult?
Once a nucleophile, typically an electron-donating amine, has been installed at the C4 position, the quinazoline ring becomes more electron-rich.[6] This increased electron density deactivates the ring towards further nucleophilic attack, making the displacement of the second chlorine atom at C2 significantly more challenging.[1][6] Consequently, forcing conditions are required to achieve disubstitution.[2][7]
Section 2: Troubleshooting Guide
This guide is designed to directly address common experimental issues in a question-and-answer format.
Problem: Low Yield or No Reaction
Q: My C4-substitution reaction is giving a very low yield, or has failed to proceed entirely. What are the most likely causes and how can I fix them?
A: This is a common issue that can usually be traced back to one of several key reaction parameters. Let's break down the possibilities.
-
Solvent Choice & Purity: The solvent plays a critical role.
-
Hydrolysis: 2,4-dichloroquinazoline is susceptible to hydrolysis, which produces the unreactive quinazolin-4-one byproduct.[3] Using wet solvents is a primary cause of low yield. Ensure you are using anhydrous solvents. THF, in particular, has been noted to lead to quantitative hydrolysis if water is present.[3]
-
Reactivity: Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions.[3] Alcohols like ethanol (EtOH) and isopropanol (iPrOH) are also commonly used and often facilitate easier product isolation. A study on a similar 4-chloroquinazoline system showed a significant yield increase when switching from methanol (MeOH) to the higher-boiling EtOH.[8]
-
-
Base Selection: The reaction generates HCl, which must be neutralized by a base to prevent protonation of the amine nucleophile.
-
Steric Hindrance: A bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often superior to triethylamine (Et3N). Its steric hindrance prevents it from competing with your desired nucleophile. In one optimization, switching from Et3N to DIPEA increased the yield from 76.7% to 96.3%.[8]
-
Equivalents: Ensure at least one equivalent of base is used to scavenge the generated acid. Using a slight excess (1.1-1.5 eq) is common practice.
-
-
Temperature Control: For selective C4 substitution, the reaction should be run under mild conditions. Many procedures start at 0-5 °C and then allow the reaction to warm to room temperature.[2] Elevated temperatures (>100 °C) or microwave irradiation will promote the undesired substitution at C2.[1][7]
-
Nucleophile Reactivity: Weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) may require longer reaction times or slightly elevated temperatures to proceed efficiently.
Problem: Poor Regioselectivity / Mixture of Products
Q: My reaction is producing a mixture of the C4-mono-substituted product and the C2,C4-disubstituted product. How can I improve selectivity for the mono-substituted product?
A: This indicates your reaction conditions are too harsh. To favor mono-substitution at C4:
-
Lower the Temperature: Perform the reaction at room temperature or below (e.g., 0 °C). High temperatures are the primary driver for C2 substitution.[1]
-
Control Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the amine nucleophile. A large excess will drive the reaction towards disubstitution.
-
Reduce Reaction Time: Monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the 2,4-dichloroquinazoline starting material has been consumed. Extended reaction times, even at room temperature, can lead to the slow formation of the disubstituted product.
Problem: Side Reactions and Impurities
Q: I'm observing a significant amount of a water-soluble impurity and my desired product is precipitating as a hydrochloride salt. What is happening?
A: This typically occurs when an insufficient amount of base is used. The generated HCl protonates your amine-substituted product, making it soluble in aqueous media during workup and potentially causing purification issues. The un-neutralized HCl can also protonate your starting amine, rendering it non-nucleophilic.
-
Solution: Ensure you are using at least one equivalent, and preferably a slight excess (e.g., 1.2 eq), of a suitable base like DIPEA or Et3N.
Q: How can I prevent the formation of the quinazolin-4-one hydrolysis byproduct?
A: Strict anhydrous conditions are essential.
-
Dry your solvents over molecular sieves or by distillation.
-
Flame-dry your glassware under vacuum or nitrogen before starting the reaction.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
Section 3: Validated Experimental Protocols
Protocol 1: General Procedure for Highly Selective C4-Amination
This protocol is a standard starting point for the reaction of 2,4-dichloroquinazoline with a primary or secondary amine.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4-dichloroquinazoline (1.0 eq).
-
Solvent: Add anhydrous ethanol (EtOH) or isopropanol (iPrOH) to achieve a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Addition of Reagents:
-
Add the amine nucleophile (1.1 eq) dropwise.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.
-
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-20 hours.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Sequential Disubstitution (C4 then C2)
This protocol is for synthesizing 2,4-diaminoquinazolines where the substituents at C2 and C4 are different.
-
First Substitution (C4): Synthesize the 4-amino-2-chloroquinazoline intermediate using Protocol 1 . Purify this intermediate carefully.
-
Second Substitution (C2):
-
Setup: In a microwave-safe vial, combine the 4-amino-2-chloroquinazoline (1.0 eq), the second amine nucleophile (2-5 eq), and a suitable solvent like iPrOH or toluene.
-
Acid Catalyst (Optional but Recommended): For less reactive amines, adding an acid catalyst like trifluoroacetic acid (TFA) or a few drops of concentrated HCl can activate the C2 position.[7]
-
Reaction: Seal the vial and heat in a microwave reactor to 120-160 °C for 15-50 minutes.[7][9]
-
Workup & Purification: Follow steps 7 and 8 from Protocol 1. A basic aqueous workup may be necessary to neutralize the acid catalyst.
-
Section 4: Data Summary & Advanced Topics
Table 1: Effect of Solvent and Base on Yield for a 4-Chloroquinazoline Substitution
This data, adapted from a study on a similar substrate, illustrates the importance of optimizing reaction conditions.[8]
| Entry | Solvent | Base | Temperature | Yield (%) |
| 1 | MeOH | Et₃N | Reflux | 47.8 |
| 2 | EtOH | Et₃N | Reflux | 76.7 |
| 3 | EtOH | DIPEA | Reflux | 96.3 |
As shown, switching to a higher boiling solvent (EtOH) and a more sterically hindered base (DIPEA) dramatically improved the reaction yield.
Q: What is the role of microwave irradiation?
Microwave irradiation is a powerful tool for driving the difficult second substitution at the C2 position.[7][10] By rapidly and efficiently heating the reaction mixture to temperatures often exceeding the solvent's boiling point (in a sealed vessel), it overcomes the high activation energy required for the C2 SNAr reaction, leading to significantly shorter reaction times and often cleaner conversions compared to conventional heating.[1][11]
Q: Are there catalytic methods to improve these reactions?
While the SNAr reaction itself is not typically catalytic, related transformations on the quinazoline core often are. For instance, after substitution, further functionalization can be achieved via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if a halogen is still present.[12] For the SNAr step itself, the use of a strong acid like TFA can be considered catalytic in nature, as it protonates the quinazoline ring, increasing its electrophilicity and activating the C2 position for attack.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Managing Competitive Hydrolysis in Quinazoline Synthesis
Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of competitive hydrolysis during the synthesis of quinazoline derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you optimize your reaction conditions and maximize your yields.
Section 1: Troubleshooting Guide - Navigating Hydrolysis-Related Issues
This section addresses specific problems you might encounter during your quinazoline synthesis, with a focus on identifying the root cause related to hydrolysis and providing actionable solutions.
Issue 1: Low Yield of the Desired Quinazoline Product with a Significant Amount of a Water-Soluble Byproduct
Q: My reaction is producing a low yield of the target quinazoline, and I'm isolating a significant amount of a polar, water-soluble compound. Could this be due to hydrolysis?
A: Yes, this is a classic sign of competitive hydrolysis. The quinazoline ring system, particularly at certain positions and under specific conditions, can be susceptible to hydrolytic cleavage.[1] This is especially prevalent in syntheses that involve water as a solvent or generate water as a byproduct, or during aqueous workup procedures.[1][2]
Causality and Explanation:
The pyrimidine ring within the quinazoline scaffold contains imine-like (C=N) bonds that are electrophilic. Under aqueous or protic conditions, water molecules can act as nucleophiles, attacking these electrophilic centers. This attack can be further catalyzed by the presence of acids or bases.[1] The initial nucleophilic addition of water is often followed by ring-opening, leading to the formation of more polar, water-soluble byproducts, such as 2-aminobenzamides or other ring-opened derivatives, which results in a lower yield of the desired cyclized product.
Visualizing the Competing Pathways
The following diagram illustrates the competition between the desired intramolecular cyclization to form the quinazoline ring and the undesired intermolecular hydrolysis.
References
preventing homocoupling in Suzuki reactions of bromoquinazolines
A Guide to Preventing Homocoupling and Other Common Pitfalls
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with bromoquinazoline substrates. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these reactions and, most importantly, minimize the formation of undesired homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my boronic acid. What is happening?
A1: You are likely observing boronic acid homocoupling, a common side reaction in Suzuki-Miyaura couplings. This process involves the palladium-catalyzed coupling of two molecules of your boronic acid, leading to a symmetrical biaryl byproduct. This not only consumes your valuable reagent but also complicates purification due to the structural similarities between the homocoupled product and your desired cross-coupled product.
Q2: What are the primary drivers of homocoupling in my bromoquinazoline Suzuki reaction?
A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the boronic acid.
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly prevalent at the beginning of the reaction.
Q3: My reaction is sluggish, and I'm seeing both starting material and homocoupling products. Could the quinazoline ring itself be the problem?
A3: Yes, the nitrogen atoms in the quinazoline ring can act as Lewis bases and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in low yields and the prevalence of side reactions like homocoupling.[1] The use of bulky phosphine ligands is often recommended to shield the palladium center and prevent this unwanted coordination.
Q4: How can I effectively remove dissolved oxygen from my reaction?
A4: Rigorous degassing of your solvent and reaction mixture is crucial. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes can effectively displace dissolved oxygen.
-
Freeze-Pump-Thaw: For more sensitive reactions, this technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.
Q5: Besides homocoupling, what other side reactions should I be aware of with bromoquinazolines?
A5: Another common side reaction is protodeboronation , the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom. This is particularly an issue with electron-deficient heteroaryl boronic acids.[1] Using anhydrous solvents and carefully selecting your base can help minimize this.
Troubleshooting Guide: Minimizing Homocoupling
This section provides a systematic approach to troubleshooting and preventing homocoupling in your Suzuki reactions of bromoquinazolines.
Problem 1: Significant Homocoupling Product Observed
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Oxygen Contamination | Dissolved O₂ oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling. | Primary Action: Implement rigorous degassing of all solvents and the reaction mixture using inert gas sparging or the freeze-pump-thaw method. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction. |
| Use of Pd(II) Precatalyst | Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) can stoichiometrically react with the boronic acid to form the homocoupled dimer during the in-situ reduction to Pd(0). | Primary Action: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Secondary Action: If using a Pd(II) source, consider adding a mild reducing agent like potassium formate to facilitate the reduction to Pd(0) and minimize the concentration of free Pd(II).[2] |
| Inappropriate Ligand Choice | The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps. | Primary Action: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination step to form the cross-coupled product and can disfavor the side reactions leading to homocoupling. For challenging substrates like N-heterocycles, ligands such as SPhos, XPhos, or RuPhos are often effective.[3] |
| Suboptimal Base Selection | The base activates the boronic acid for transmetalation. An inappropriate base can lead to slow transmetalation, allowing more time for side reactions. | Primary Action: Screen a variety of bases. For Suzuki couplings of N-heterocycles, inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are often effective.[4][5] The choice of base can also influence the solubility of reaction components. |
| High Reaction Temperature | While heat can increase the reaction rate, excessive temperatures can also promote side reactions and catalyst decomposition. | Primary Action: Optimize the reaction temperature. Try running the reaction at a lower temperature (e.g., 80-100 °C) to find a balance between a reasonable reaction time and minimal byproduct formation. |
Problem 2: Low Yield of Desired Cross-Coupled Product
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Poisoning | The nitrogen atoms in the quinazoline ring can coordinate to the palladium center, inhibiting its catalytic activity.[1] | Primary Action: Use bulky phosphine ligands (e.g., SPhos, XPhos) to create a sterically hindered environment around the palladium, preventing coordination of the quinazoline nitrogen. |
| Protodeboronation | The boronic acid is susceptible to hydrolysis, especially under harsh basic conditions or in the presence of water. | Primary Action: Use anhydrous solvents and ensure all reagents are dry. Consider using a milder base (e.g., K₂CO₃) or switching to a more stable boronic ester (e.g., pinacol ester). |
| Poor Reagent Solubility | Incomplete dissolution of the bromoquinazoline, boronic acid, or base can lead to a sluggish and incomplete reaction. | Primary Action: Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).[5][6] Ensure vigorous stirring, especially for biphasic mixtures. |
Experimental Protocols
Representative Protocol for Minimizing Homocoupling in the Suzuki Coupling of a Bromoquinazoline
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
Bromoquinazoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromoquinazoline, arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.
-
Addition of Solvent: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
Caption: Competing pathways in Suzuki reactions.
Caption: Troubleshooting decision workflow.
References
Technical Support Center: Solvent Effects on Nucleophilic Substitution of 8-Bromo-2,4-dichloroquinazoline
Introduction
The 8-bromo-2,4-dichloroquinazoline scaffold is a critical building block in medicinal chemistry, serving as a precursor for a multitude of pharmacologically active agents. The regioselective nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions is a cornerstone of its synthetic utility. However, researchers frequently encounter challenges with reaction efficiency, yield, and regioselectivity. This technical guide addresses common issues encountered during these experiments, with a specific focus on the pivotal role of the solvent. The following question-and-answer format is designed to provide direct, actionable insights to troubleshoot and optimize your synthetic protocols.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with an amine nucleophile is sluggish or incomplete. What is the most likely cause?
This is a common issue often rooted in solvent choice and its interaction with the nucleophile. The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The solvent's ability to stabilize this intermediate while ensuring the nucleophile remains reactive is paramount.
-
Inappropriate Solvent Polarity: SNAr reactions generally require polar solvents to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[4][5][6] If you are using a non-polar solvent like toluene or hexane, the reaction rate will likely be extremely slow.
-
Nucleophile Solvation (The Protic vs. Aprotic Dilemma):
-
Polar Protic Solvents (e.g., ethanol, methanol, water) can solvate and stabilize the anionic nucleophile through hydrogen bonding.[6][7] This "caging" effect can drastically reduce the nucleophile's reactivity, slowing down the initial attack on the quinazoline ring.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are often the superior choice.[8][9] They possess strong dipoles to dissolve reactants and stabilize intermediates but lack acidic protons. Consequently, they solvate the cation (e.g., K⁺ from a base) but leave the anionic nucleophile relatively "naked" and highly reactive.[4][10]
-
Recommendation: If your reaction is slow, consider switching from a polar protic solvent to a polar aprotic solvent like DMF or DMSO.[11]
Q2: I am trying to substitute an amine on this compound. Why does the reaction preferentially occur at the C4 position?
The regioselectivity for nucleophilic attack at the C4 position over the C2 position is a well-documented electronic feature of the 2,4-dichloroquinazoline system.[2][12][13][14]
-
Electronic Factors: Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[2][12] This makes it more electrophilic and thus more susceptible to nucleophilic attack. The activation energy for the formation of the Meisenheimer intermediate at C4 is lower than at C2, leading to a faster reaction rate at that position under kinetic control.[12]
-
Reaction Conditions: Substitution at C4 typically occurs under milder conditions (e.g., lower temperatures, shorter reaction times).[15] Forcing a second substitution at the C2 position often requires harsher conditions, such as higher temperatures or prolonged reaction times.[15]
While solvent choice does not typically reverse this inherent regioselectivity, an optimal solvent ensures a clean and efficient reaction at the C4 position, minimizing side products that might arise from forcing the reaction under harsh conditions.
Q3: I'm observing low yields and the formation of side products. How can solvent selection help mitigate this?
Low yields can be due to incomplete reactions (see Q1) or competing side pathways. Your solvent choice is critical in managing these issues.
-
Problem - Hydrodehalogenation: In some cases, particularly with metal-catalyzed reactions but also possible under thermal conditions, the chloro group is replaced by a hydrogen atom.[9] This is often exacerbated by protic solvents that can act as a proton source. Using a dry, polar aprotic solvent can minimize this side reaction.
-
Problem - Reaction with Solvent: At elevated temperatures, nucleophilic solvents like alcohols (protic) can sometimes compete with your intended nucleophile, leading to undesired O-alkylation products. Using a non-nucleophilic solvent like DMF, DMSO, or acetonitrile avoids this complication.
-
Problem - Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow and inefficient.[11] Ensure your chosen solvent can fully dissolve the this compound and the nucleophile at the reaction temperature. If solubility is an issue in a solvent like acetonitrile, moving to a more powerful polar aprotic solvent like DMSO or DMF is a logical step.
Recommendation: Start with a high-quality, anhydrous polar aprotic solvent like DMF or DMSO. If side reactions persist, ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture and oxygen.
Q4: Can I use a non-polar solvent for this reaction?
It is generally not recommended. The reactants and, more importantly, the charged Meisenheimer intermediate in an SNAr reaction are polar.[16] They require a polar solvent for stabilization.[5] Attempting this reaction in a non-polar solvent like toluene or hexane will result in extremely poor solubility and a negligible reaction rate.[11]
Visualizing the Mechanism and Solvent Role
To better understand the process, the following diagrams illustrate the SNAr mechanism and the differential effects of protic and aprotic solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes [tengerchemical.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Thermal Landscape: A Technical Guide to Temperature Optimization for Reactions with 8-Bromo-2,4-dichloroquinazoline
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for optimizing reactions involving 8-Bromo-2,4-dichloroquinazoline. As a Senior Application Scientist, I understand that mastering the thermal conditions of your reactions is paramount to achieving high yields, purity, and reproducibility. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab. We will delve into the causality behind experimental choices, providing you with the rationale to confidently control your reaction outcomes.
Understanding the Reactivity Landscape of this compound
This compound is a versatile building block in medicinal chemistry and materials science, offering three distinct reaction sites. The reactivity of these sites is highly dependent on the reaction type and, crucially, the temperature. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom on the benzene ring is ideal for palladium-catalyzed cross-coupling reactions.
A key principle to grasp is the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position[1]. This inherent difference allows for selective functionalization, which can be finely tuned by modulating the reaction temperature.
Diagram: Reactivity Hierarchy of this compound
Caption: Differential reactivity of the halogen substituents on this compound.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: I am trying to perform a monosubstitution on this compound with a primary amine, but I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the C4-monosubstituted product?
Answer: This is a classic challenge in the functionalization of 2,4-dichloroquinazolines. The higher reactivity of the C4-chloro group is your key to achieving selectivity. The formation of the di-substituted product indicates that your reaction conditions, particularly the temperature, are too harsh, providing enough energy to overcome the higher activation barrier for substitution at the less reactive C2 position.
Core Directive: Temperature Control is Paramount.
To favor monosubstitution at C4, you should significantly lower the reaction temperature. Many SNAr reactions on 2,4-dichloroquinazolines can proceed at or even below room temperature for the first substitution[1].
Troubleshooting Workflow:
-
Initial Temperature Screening: Start your reaction at a low temperature, for example, 0 °C or even -20 °C, and allow it to slowly warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS.
-
Stepwise Temperature Increase: If no reaction is observed at room temperature after a reasonable time (e.g., 2-4 hours), incrementally increase the temperature in 10-15 °C intervals (e.g., 40 °C, then 60 °C). Continue to monitor the reaction at each temperature point.
-
Identify the Optimal Temperature Window: You are looking for the temperature at which the starting material is consumed to form the desired C4-monosubstituted product, with minimal to no formation of the C2,4-di-substituted byproduct.
Experimental Protocol: Temperature Screening for Selective C4-Amination
| Parameter | Condition | Rationale |
| Starting Material | This compound (1.0 equiv) | |
| Nucleophile | Primary Amine (1.0 - 1.2 equiv) | A slight excess can drive the reaction to completion. |
| Base | DIPEA or Et₃N (1.5 - 2.0 equiv) | Non-nucleophilic base to scavenge HCl byproduct. |
| Solvent | Aprotic solvents like THF, Dioxane, or CH₃CN | Ensure good solubility of starting materials. |
| Temperature | Screening Range: 0 °C, RT, 40 °C, 60 °C, 80 °C | To identify the optimal window for selective monosubstitution. |
| Monitoring | TLC or LC-MS every 1-2 hours | To track product formation and the appearance of byproducts. |
Question 2: I have successfully synthesized the C4-amino-8-bromo-2-chloroquinazoline. Now I want to introduce a different nucleophile at the C2 position. What temperature considerations should I have for this second substitution?
Answer: Congratulations on the successful selective C4-substitution! As you've likely gathered, the C2 position is significantly less reactive. To achieve the second substitution, you will need to employ more forcing conditions, primarily a higher reaction temperature.
Causality: The electron-donating nature of the newly introduced amino group at C4 further deactivates the C2 position towards nucleophilic attack, making the second substitution even more challenging than the first. Therefore, a significant increase in thermal energy is required.
Typical Temperature Range for C2 Substitution: Expect to use temperatures in the range of 80 °C to 150 °C, or even higher, depending on the nucleophilicity of your second amine and the solvent used. Refluxing in solvents like isopropanol, n-butanol, or DMF is common.
Potential Side Reactions at Higher Temperatures:
-
Decomposition: this compound and its derivatives have limited thermal stability. Prolonged heating at very high temperatures can lead to decomposition and a decrease in yield.
-
Side Reactions with Solvents: At elevated temperatures, some solvents like DMF can participate in side reactions.
-
Hydrolysis: If water is present in the reaction mixture, high temperatures can promote the hydrolysis of the chloro-substituents to form the corresponding quinazolinones. It is crucial to use anhydrous solvents and maintain an inert atmosphere.
Diagram: Stepwise SNAr Temperature Profile
Caption: Temperature strategy for stepwise SNAr on this compound.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Question 3: I am attempting a Suzuki-Miyaura coupling at the C8-bromo position, but I am observing low yields and significant amounts of what appears to be protodeboronation of my boronic acid. Could temperature be the issue?
Answer: Yes, temperature plays a critical role in the efficiency of Suzuki-Miyaura couplings, and your observation of protodeboronation is a classic temperature-related side reaction. While higher temperatures generally increase the rate of the desired cross-coupling, they can also accelerate competing decomposition pathways.
The Temperature Trade-off in Suzuki Coupling:
-
Too Low: The catalytic cycle, particularly the oxidative addition and transmetalation steps, may be too slow, leading to an incomplete reaction.
-
Too High: Protodeboronation, the undesired cleavage of the C-B bond of the boronic acid, becomes more significant. This is often exacerbated by the presence of water and base in the reaction mixture.
Troubleshooting and Optimization Strategy:
-
Systematic Temperature Screening: Similar to the SNAr reactions, a systematic screen is advisable. A typical starting point for Suzuki couplings is around 80-100 °C. Set up parallel reactions at different temperatures (e.g., 70 °C, 85 °C, 100 °C) and monitor for both product formation and the appearance of the protodeboronated byproduct.
-
Choice of Base and Solvent: The choice of base and solvent can influence the optimal temperature. Weaker bases may require higher temperatures. A common solvent system is a mixture of an organic solvent (like dioxane or toluene) and water to dissolve the inorganic base.
-
Catalyst System: The activity of your palladium catalyst and ligand system will also dictate the required temperature. More active catalyst systems may allow for lower reaction temperatures, thereby minimizing side reactions.
Experimental Protocol: Temperature Optimization for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Starting Material | This compound (1.0 equiv) | |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv) | Excess is used to compensate for potential homocoupling and protodeboronation. |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%) | Common and effective catalysts for Suzuki couplings. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 equiv) | Choice of base can influence the reaction rate and side reactions. |
| Solvent | Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v) | To dissolve both organic and inorganic components. |
| Temperature | Screening Range: 70 °C, 85 °C, 100 °C | To find the balance between reaction rate and minimizing protodeboronation. |
Question 4: I am performing a Buchwald-Hartwig amination at the C8-bromo position and experiencing catalyst decomposition at higher temperatures. What are my options?
Answer: Catalyst decomposition is a common issue in Buchwald-Hartwig aminations, especially when higher temperatures are required for challenging substrates. The choice of ligand, base, and solvent all play a role, but temperature is a key lever you can pull.
General Temperature Guidelines for Buchwald-Hartwig Amination:
-
Typical Range: Many Buchwald-Hartwig reactions are run between 80-110 °C.
-
Challenging Substrates: For less reactive aryl halides or sterically hindered amines, higher temperatures may be necessary.
-
Thermally Sensitive Substrates: For substrates with thermally labile functional groups, lower temperatures are preferred, often in combination with a stronger base to facilitate the reaction.
Strategies to Mitigate Catalyst Decomposition at High Temperatures:
-
Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst at elevated temperatures. Bulky, electron-rich ligands often form more stable catalytic complexes. Consider screening different generations of Buchwald ligands.
-
Use of Pre-catalysts: Palladium pre-catalysts can offer greater stability and more consistent activation compared to generating the active Pd(0) species in situ.
-
Optimize Base and Solvent: A stronger base may allow for a lower reaction temperature. The solvent should be chosen to ensure all components are well-dissolved.
-
Gradual Temperature Increase: Instead of immediately heating to a high temperature, consider a more gradual ramp-up to allow for the formation of the active catalytic species under milder conditions.
Summary of Recommended Temperature Ranges
| Reaction Type | Position | General Temperature Range | Key Considerations |
| SNAr (1st Substitution) | C4-Cl | 0 °C to Room Temperature | Lower temperatures favor selective monosubstitution. |
| SNAr (2nd Substitution) | C2-Cl | 80 °C to 150 °C | Higher temperatures are needed to overcome lower reactivity. Monitor for decomposition. |
| Suzuki-Miyaura Coupling | C8-Br | 70 °C to 100 °C | Balance reaction rate with minimizing protodeboronation. |
| Buchwald-Hartwig Amination | C8-Br | 80 °C to 110 °C | Higher temperatures may require more robust ligands to prevent catalyst decomposition. |
Concluding Remarks
Temperature is not just a parameter to be set, but a tool to be wielded with precision in the synthesis of complex molecules from this compound. By understanding the underlying principles of reactivity and the potential for temperature-induced side reactions, you can design more robust and efficient synthetic routes. We encourage a systematic approach to temperature optimization for each new substrate combination to unlock the full synthetic potential of this versatile building block.
References
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of 8-Bromo-2,4-dichloroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 8-Bromo-2,4-dichloroquinazoline
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors for cancer therapy and agents with antimicrobial properties. The precise placement of the bromo and chloro substituents provides distinct points for further chemical modification, making it a valuable scaffold in drug discovery. Accurate and unambiguous structural characterization is therefore paramount, with ¹H NMR spectroscopy serving as the primary tool for confirming the identity and purity of this and related derivatives.
This guide will delve into the expected ¹H NMR spectral features of this compound, compare it with a simpler analog, and discuss complementary analytical techniques for comprehensive characterization.
Predicting the ¹H NMR Spectrum of this compound
While a publicly available, assigned ¹H NMR spectrum for this compound is not readily found in the literature, we can confidently predict its features based on established principles of NMR spectroscopy and data from analogous compounds.
The protons on the quinazoline ring system are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents. The benzene portion of the molecule in this compound has three protons at positions 5, 6, and 7.
Expected Chemical Shifts and Coupling Patterns:
The three aromatic protons (H-5, H-6, and H-7) will appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the two chlorine atoms on the pyrimidine ring and the bromine atom on the benzene ring will further shift these protons downfield.
-
H-7: This proton is expected to be the most downfield of the three. It is situated between two electron-withdrawing groups, the bromine at position 8 and the nitrogen at position 1. It will likely appear as a doublet of doublets (dd) due to coupling with H-6 (ortho-coupling, J ≈ 7-9 Hz) and H-5 (meta-coupling, J ≈ 1-3 Hz).
-
H-5: This proton will also be significantly deshielded, though likely to a lesser extent than H-7. It is ortho to the nitrogen at position 4 and will appear as a doublet of doublets (dd) due to coupling with H-6 (ortho-coupling, J ≈ 7-9 Hz) and H-7 (meta-coupling, J ≈ 1-3 Hz).
-
H-6: This proton is expected to be the most upfield of the three aromatic protons. It will appear as a triplet or, more accurately, a doublet of doublets that may overlap to resemble a triplet, due to ortho-coupling with both H-5 and H-7 (J ≈ 7-9 Hz).
Below is a table summarizing the predicted ¹H NMR data for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-7 | 8.2 - 8.4 | dd | ³J(H7-H6) ≈ 7-9, ⁴J(H7-H5) ≈ 1-3 |
| H-5 | 8.0 - 8.2 | dd | ³J(H5-H6) ≈ 7-9, ⁴J(H5-H7) ≈ 1-3 |
| H-6 | 7.8 - 8.0 | t or dd | ³J(H6-H5) ≈ 7-9, ³J(H6-H7) ≈ 7-9 |
Comparative Analysis: this compound vs. 2,4-Dichloroquinazoline
To better understand the influence of the 8-bromo substituent, it is instructive to compare the predicted spectrum of our target molecule with that of 2,4-dichloroquinazoline. A predicted ¹H NMR spectrum for 2,4-dichloroquinazoline suggests the following chemical shifts: δ 8.32 (d, J = 8.4 Hz, 1H), 8.18 (tt, J = 8.7, 1.5 Hz, 1H), 8.06 (dd, J = 7.8, 0.6 Hz, 1H), 7.92 (tt, J = 7.8, 0.9 Hz, 1H).
The key difference is the presence of four aromatic protons in 2,4-dichloroquinazoline (H-5, H-6, H-7, and H-8) compared to three in the 8-bromo derivative. The introduction of the bromine atom at position 8 has two main effects:
-
Absence of the H-8 Signal: The most obvious difference will be the absence of a signal for H-8.
-
Downfield Shift of H-7: The proton at position 7 in this compound is expected to be shifted further downfield compared to the corresponding proton in 2,4-dichloroquinazoline due to the electron-withdrawing and anisotropic effects of the adjacent bromine atom.
This comparative approach is a powerful tool in spectral interpretation, as the presence or absence of specific signals and shifts in their positions can provide definitive structural confirmation.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum for the characterization of this compound derivatives, the following protocol is recommended:
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for quinazoline derivatives.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. Data Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
- Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons.
The following diagram illustrates the general workflow for ¹H NMR analysis.
Caption: Workflow for ¹H NMR analysis.
Alternative and Complementary Characterization Techniques
While ¹H NMR is a cornerstone of structural elucidation, a multi-technique approach is often necessary for unequivocal characterization, especially in a regulatory or drug development context.
1. Carbon-13 (¹³C) NMR Spectroscopy:
- Provides information about the carbon framework of the molecule.
- Each unique carbon atom gives a distinct signal.
- For this compound, eight distinct signals are expected in the ¹³C NMR spectrum.
- The chemical shifts of the carbon atoms are sensitive to their electronic environment, providing further confirmation of the substitution pattern.
2. Mass Spectrometry (MS):
- Determines the molecular weight of the compound and can provide information about its elemental composition.
- For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique pattern is a powerful diagnostic tool.
- High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Identifies the functional groups present in the molecule.
- For quinazoline derivatives, characteristic absorption bands for C=N, C=C, and C-Cl bonds can be observed.
4. Elemental Analysis:
- Determines the percentage composition of elements (C, H, N) in the compound.
- The experimental values can be compared with the calculated values for the proposed structure to confirm its elemental composition.
The relationship between these characterization techniques is illustrated in the diagram below.
Caption: Complementary methods for characterization.
Conclusion
A Comparative Guide to the Structure-Activity Relationship of 8-Bromo-2,4-dichloroquinazoline Analogs as Potential Anticancer Agents
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets with high affinity.[1] This bicyclic heterocyclic system, composed of a benzene ring fused to a pyrimidine ring, is particularly prominent in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[2] A number of clinically approved anticancer drugs, including gefitinib, erlotinib, and afatinib, feature the quinazoline framework, underscoring its significance in oncology drug discovery.[1][2] These agents primarily exert their effects by targeting the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[1][3]
The 8-Bromo-2,4-dichloroquinazoline scaffold serves as a versatile starting point for the synthesis of a diverse array of potential therapeutic agents. The chlorine atoms at the 2 and 4 positions are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce various functionalities. The bromine atom at the 8-position offers an additional site for modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data from published studies to elucidate the impact of structural modifications on their anticancer activity.
The Strategic Importance of Halogenation in Quinazoline Analogs
Halogen atoms, particularly bromine and chlorine, play a multifaceted role in drug design. Their introduction into a molecular scaffold can modulate several key properties:
-
Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: The presence of halogens can block sites of metabolism, thereby increasing the half-life of a drug.
-
Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the target protein, which can contribute to enhanced binding affinity and selectivity.
In the context of quinazoline-based kinase inhibitors, halogenation has been shown to be critical for potent activity. For instance, studies on various haloquinolines have demonstrated that the position and nature of the halogen substituent are crucial determinants of their cytotoxic effects.[4] While direct comparative studies on a complete series of 8-bromo-2,4-disubstituted quinazoline analogs are limited in the public domain, we can infer valuable SAR insights from related series of brominated and disubstituted quinazolines.
Structure-Activity Relationship (SAR) Insights from Related Quinazoline Series
The anticancer activity of quinazoline derivatives is profoundly influenced by the nature of the substituents at the 2 and 4 positions. The 8-bromo substituent provides a constant feature in our theoretical series, allowing us to focus on the impact of modifications at the reactive chloro positions.
Substitutions at the C4-Position: The Anilino Moiety as a Key Pharmacophore
The substitution of the 4-chloro group with various anilino (substituted aminophenyl) moieties is a well-established strategy for developing potent EGFR inhibitors.[3] The aniline ring can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase.
A study on a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines revealed that the nature of the substituent on the aniline ring significantly impacts EGFR inhibitory activity. While this series has a different substitution at the 2-position and a bromo at the 6-position, the principles of C4-substitution are highly relevant. Generally, electron-withdrawing groups on the aniline ring tend to enhance activity.[5]
Substitutions at the C2-Position: Modulating Potency and Selectivity
The C2-position of the quinazoline ring offers another avenue for structural modification to fine-tune the biological activity. Introducing different aryl or alkyl groups at this position can influence the overall shape and electronic properties of the molecule, leading to altered interactions with the target kinase.
For instance, in a series of 2,4-disubstituted quinazolines designed as anti-angiogenesis agents, variations at the C2-position led to significant differences in their antiproliferative activities against various tumor cell lines.
Comparative Analysis of Biological Activity
To illustrate the structure-activity relationships, the following tables summarize the in vitro anticancer activity of selected 2,4-disubstituted quinazoline analogs from various studies. It is important to note that these compounds belong to different series and were evaluated under varying experimental conditions; therefore, direct comparison of absolute IC50 values should be approached with caution. The data is presented to highlight general SAR trends.
Table 1: In Vitro Antiproliferative Activity of 2,4-Disubstituted Quinazoline Analogs
| Compound ID | C2-Substituent | C4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 2,4-Disubstituted Quinazolines with Anti-Angiogenesis Activity | |||||
| 11d | Phenyl | 4-(dimethylamino)butoxy | HUVEC | 0.87 | |
| A549 (Lung) | 1.25 | ||||
| SGC-7901 (Gastric) | 2.31 | ||||
| Series 2: 6-Bromo-2-(pyridin-3-yl)-4-substituted Quinazolines as EGFR Inhibitors | [5] | ||||
| 5 | Pyridin-3-yl | N'-(4-bromobenzylidene)hydrazinyl | EGFR wt | 0.096 | [5] |
Note: The IC50 values represent the concentration of the compound required to inhibit cell growth or enzyme activity by 50%.
Experimental Protocols
Detailed and validated experimental methodologies are crucial for the accurate assessment of the biological activity of novel compounds. Below are representative protocols for key assays used in the evaluation of quinazoline analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as EGFR.
Protocol:
-
Reaction Setup: In a 96-well plate, the kinase enzyme, a suitable peptide substrate, and the test compound at various concentrations are combined in a kinase assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified using a suitable detection method, such as a fluorescence-based assay or an antibody-based detection system (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
General Structure of 8-Bromo-2,4-disubstituted Quinazoline Analogs
Caption: General scaffold of 8-Bromo-2,4-disubstituted quinazoline analogs.
Simplified EGFR Signaling Pathway and Inhibition by Quinazoline Analogs
Caption: Inhibition of the EGFR signaling pathway by quinazoline analogs.
Experimental Workflow for SAR Studies
Caption: A typical workflow for the structure-activity relationship study of novel compounds.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The strategic placement of a bromine atom at the 8-position, combined with the versatility of the 2 and 4 positions for introducing diverse chemical moieties, allows for the generation of extensive compound libraries for SAR exploration.
While this guide has synthesized findings from related series of brominated and disubstituted quinazolines to infer SAR trends, a systematic study focusing specifically on analogs derived from this compound is warranted. Such a study would provide a more precise understanding of the electronic and steric requirements for optimal activity and selectivity against various cancer-related targets. Future research should focus on:
-
Systematic derivatization: Synthesizing a comprehensive library of analogs with diverse substitutions at the 2 and 4 positions to build a robust SAR model.
-
Target identification and validation: Elucidating the precise molecular targets of the most potent compounds to understand their mechanism of action.
-
In vivo evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the this compound scaffold holds significant potential for the discovery of the next generation of targeted cancer therapies.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. japsonline.com [japsonline.com]
Beyond the Quinazoline Core: A Comparative Guide to Alternative Building Blocks in Kinase Inhibitor Discovery
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 4-anilinoquinazoline scaffold has long been a cornerstone. Its role in the development of pioneering epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib has solidified its status as a "privileged" structure in medicinal chemistry. The 8-Bromo-2,4-dichloroquinazoline, as a key intermediate, offers versatile handles for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR). However, the relentless pursuit of improved potency, enhanced selectivity, novel intellectual property, and optimized pharmacokinetic profiles has driven researchers to explore beyond this well-trodden path.
This guide provides an in-depth comparison of alternative heterocyclic building blocks that have emerged as viable replacements for the quinazoline core. We will delve into the rationale behind seeking these alternatives, present comparative biological data, and provide detailed experimental protocols for their evaluation, offering a practical resource for researchers engaged in the design and synthesis of next-generation kinase inhibitors.
The Rationale for Moving Beyond Quinazoline
While highly successful, the quinazoline scaffold is not without its limitations. Off-target effects, driven by interactions with other kinases, can lead to undesirable side effects. Furthermore, the emergence of drug resistance, often through mutations in the target kinase, necessitates the development of inhibitors with novel binding modes or the ability to target these mutated forms. Bioisosteric replacement—the substitution of one atom or group of atoms for another with similar physical or chemical properties—offers a powerful strategy to address these challenges. By replacing the quinazoline core with other bicyclic heterocyles, medicinal chemists can fine-tune the electronic and steric properties of the resulting inhibitors, potentially leading to:
-
Improved Selectivity: Altering the core scaffold can change the hydrogen bonding patterns and van der Waals interactions with the kinase hinge region and surrounding residues, leading to a more selective inhibitor profile.
-
Novel Intellectual Property: The exploration of new scaffolds provides an opportunity to develop novel chemical entities with distinct patentability.
-
Enhanced Pharmacokinetic Properties: The physicochemical properties of the core scaffold can significantly influence absorption, distribution, metabolism, and excretion (ADME). Alternative scaffolds may offer improved solubility, metabolic stability, or oral bioavailability.
-
Overcoming Resistance: Novel scaffolds can provide new vectors for interacting with mutated kinase domains, offering a strategy to overcome acquired resistance to existing therapies.
A Head-to-Head Comparison of Alternative Scaffolds
Several heterocyclic systems have shown promise as bioisosteric replacements for the quinazoline scaffold. Here, we compare some of the most prominent examples, focusing on their application as EGFR inhibitors, a field where the quinazoline core has been extensively studied.
Pyridopyrimidines: A Versatile Alternative
The pyrido[2,3-d]pyrimidine scaffold, an isomer of the quinazoline ring system, has emerged as a particularly successful alternative. The nitrogen atom in the pyridine ring offers an additional point for hydrogen bonding interactions, which can be exploited to enhance potency and selectivity.
Thienopyrimidines: Exploring New Chemical Space
Thieno[3,2-d]pyrimidines and their thieno[2,3-d]pyrimidine isomers represent another class of effective quinazoline bioisosteres. The replacement of the benzene ring with a thiophene ring alters the electronic and steric profile of the molecule, leading to distinct SAR.
Other Promising Scaffolds
Beyond pyridopyrimidines and thienopyrimidines, other heterocyclic systems have also been investigated as quinazoline replacements:
-
Pyrazolopyrimidines: These scaffolds have been successfully employed in the development of inhibitors for various kinases, including CDKs and BTK.[1] Their unique electronic properties and hydrogen bonding capabilities make them an attractive alternative.
-
Furo[2,3-d]pyrimidines: As bioisosteres of purines, these compounds have shown potential as kinase inhibitors, including for EGFR.[2][3]
The following table summarizes the comparative inhibitory activities of derivatives based on these alternative scaffolds against EGFR and various cancer cell lines.
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Quinazoline | Gefitinib | EGFRwt | 23-79 | A549 (NSCLC) | 21.17 | [4][5] |
| Erlotinib | EGFRwt | 80 | H1975 (NSCLC) | 9.08 | [4][5] | |
| Pyrido[2,3-d]pyrimidine | Compound 71 | erbB1 | 1.6 | A431 (Epidermoid) | 0.024 | [6] |
| Palbociclib | CDK4/6 | 11/16 | - | - | [7] | |
| Thieno[3,2-d]pyrimidine | Compound 6g | EGFRwt | 30 | A549 (NSCLC) | 0.015 | [8] |
| Compound B1 | EGFR L858R/T790M | 13 | H1975 (NSCLC) | 0.087 | [9] | |
| Pyrazolopyrimidine | Compound 57 | BRAFV600E | 8 | - | - | [1] |
| Furo[2,3-d]pyrimidine | Compound 8c | - | - | HeLa (Cervical) | 7.37 | [3] |
Experimental Protocols
To facilitate the practical application of the concepts discussed, we provide detailed protocols for key experiments in the evaluation of kinase inhibitors.
Synthesis of a 4-Anilino-thieno[3,2-d]pyrimidine Derivative
This protocol describes a general method for the synthesis of a 4-anilino-thieno[3,2-d]pyrimidine, a common structural motif in kinase inhibitors based on this scaffold.
Step 1: Synthesis of N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine [10]
-
To a cooled (0 °C) solution of 2-amino-N-(tert-butyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-4(3H)-one (1 eq) and N,N-dimethylaniline (0.7 eq) in acetonitrile, slowly add phosphorus oxychloride (5.5 eq) over 2 hours.
-
Heat the mixture to 80-85 °C and stir for 18 hours.
-
Cool the reaction mixture to 40 °C and quench by pouring it into water.
-
Stir the resulting suspension for 2 hours.
-
Collect the precipitate by filtration and wash with water to yield the desired product.
Step 2: Synthesis of 4-Arylether-thieno[3,2-d]pyrimidines [10]
-
Dissolve the appropriate phenol (1 eq) and potassium carbonate (1.1 eq) in DMF and stir the mixture for 15 minutes.
-
Add N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (1 eq) to the mixture.
-
Heat the reaction mixture at 130 °C for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry with magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][11][12][13][14]
Materials:
-
Kinase of interest (e.g., EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer.
-
In a 384-well plate, add 1 µL of serially diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular EGFR Phosphorylation Assay (Cell-Based ELISA)
This assay measures the level of EGFR phosphorylation in cells, providing a functional readout of inhibitor activity in a cellular context.[15][16]
Materials:
-
A431 cells (or other suitable cell line overexpressing EGFR)
-
96-well tissue culture plates
-
EGF (Epidermal Growth Factor)
-
Test compounds
-
Cell-Based ELISA Kit for phospho-EGFR (e.g., from Sigma-Aldrich)
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 1-4 hours.
-
Stimulate the cells with 100 ng/mL EGF for 15-30 minutes.
-
-
Cell Fixing and Permeabilization:
-
Aspirate the media and add 100 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the wells three times with 1x Wash Buffer.
-
Add 200 µL of Quenching Buffer and incubate for 20 minutes at room temperature.
-
Wash the wells.
-
-
Immunodetection:
-
Add 200 µL of Blocking Buffer and incubate for 1 hour at 37 °C.
-
Wash the wells.
-
Add 50 µL of diluted primary antibody (anti-phospho-EGFR or anti-total-EGFR) to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the wells three times.
-
Add 50 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells four times.
-
-
Signal Detection:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 30 minutes at room temperature.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the phospho-EGFR signal to the total EGFR signal for each condition.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Visualizing the Mechanism: The EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the points of intervention for kinase inhibitors.
Caption: EGFR signaling pathway and inhibitor action.
Conclusion
The exploration of alternative building blocks to the well-established this compound and the broader quinazoline scaffold is a testament to the dynamism of drug discovery. Scaffolds such as pyridopyrimidines and thienopyrimidines have demonstrated their potential to yield highly potent and selective kinase inhibitors, in some cases surpassing their quinazoline-based counterparts. This guide has provided a comparative overview of these alternatives, supported by experimental data and detailed protocols, to empower researchers in their quest for novel and improved therapeutics. The continued investigation of diverse heterocyclic systems will undoubtedly be a fruitful endeavor, paving the way for the next generation of targeted therapies.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furo[2,3-d]pyrimidines as Mackinazolinone/Isaindigotone Analogs: Synthesis, Modification, Antitumor Activity, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family (2016) | Jeff B. Smaill | 60 Citations [scispace.com]
- 7. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Palladium Catalysts for Quinazoline Synthesis: Performance, Protocols, and Practical Considerations
For researchers, medicinal chemists, and professionals in drug development, the synthesis of the quinazoline scaffold is a cornerstone of many discovery programs. The versatility of palladium catalysis has revolutionized access to this privileged heterocycle, offering numerous synthetic routes. However, the sheer number of available palladium catalysts can be daunting. This guide provides a comprehensive, data-driven comparison of commonly employed palladium catalysts for quinazoline synthesis, offering insights into their relative performance, detailed experimental protocols, and the critical factors that guide catalyst selection.
Introduction: The Central Role of Palladium in Quinazoline Synthesis
Quinazolines and their derivatives are prevalent motifs in a vast array of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties, among others. Palladium-catalyzed cross-coupling and C-H activation reactions have become indispensable tools for the construction and functionalization of the quinazoline core, offering high efficiency and functional group tolerance.[1][2][3] The choice of the palladium source—be it a simple salt, a pre-formed complex, or a supported nanoparticle—profoundly impacts reaction outcomes, influencing yield, reaction time, catalyst loading, and overall process efficiency. This guide will dissect the performance of key palladium catalysts, empowering researchers to make informed decisions for their specific synthetic challenges.
Comparative Analysis of Palladium Catalysts
The selection of a palladium catalyst is a critical parameter in the successful synthesis of quinazolines. This section provides a comparative overview of commonly used homogeneous and heterogeneous palladium catalysts, with a focus on their performance in key synthetic transformations leading to the quinazoline core.
Homogeneous Palladium Catalysts: Precision and Versatility
Homogeneous palladium catalysts, being soluble in the reaction medium, offer high activity and selectivity due to their well-defined active species.
Table 1: Performance Comparison of Homogeneous Palladium Catalysts in Quinazoline Synthesis
| Catalyst | Common Synthetic Route(s) | Typical Catalyst Loading (mol%) | Reaction Time (h) | Reported Yields (%) | Key Advantages |
| Pd(OAc)₂ | C-H Amidination, Carbonylative Cyclization | 2.5 - 10 | 12 - 24 | 70 - 95[4][5] | Readily available, versatile, effective in various transformations. |
| Pd₂(dba)₃ | Buchwald-Hartwig Amination, Suzuki Coupling | 1 - 5 | 8 - 16 | 85 - 98 | Highly active Pd(0) source, suitable for challenging couplings. |
| Pd(dppf)Cl₂ | Suzuki Coupling, Carbonylative Coupling | 1 - 5 | 6 - 12 | 80 - 95[6][7] | Robust, air-stable, excellent for cross-coupling reactions. |
In-depth Analysis:
-
Palladium(II) Acetate (Pd(OAc)₂): As a versatile and relatively inexpensive palladium source, Pd(OAc)₂ is widely employed in various quinazoline syntheses.[2][4][5] It is particularly effective in oxidative C-H functionalization and carbonylative cyclization routes. For instance, in the synthesis of 4-aminoquinazolines from N-arylamidines and isonitriles, reducing the catalyst loading of Pd(OAc)₂ from 10 mol% to 2.5 mol% still provides a respectable yield of 72%.[4]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): This catalyst serves as an excellent source of Pd(0) and is often the catalyst of choice for demanding cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a key step in certain quinazoline synthetic strategies. Its high reactivity often allows for lower catalyst loadings and shorter reaction times compared to Pd(OAc)₂ under similar conditions.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): This air-stable and commercially available pre-catalyst is a workhorse for Suzuki-Miyaura cross-coupling reactions.[6][7] Its robustness and high efficiency make it particularly suitable for the synthesis of aryl-substituted quinazolines. The presence of the dppf ligand helps to stabilize the active catalytic species, leading to high turnover numbers.
Heterogeneous Palladium Catalysts: Scalability and Sustainability
Heterogeneous catalysts, where the palladium is supported on a solid matrix, offer significant advantages in terms of ease of separation, recyclability, and reduced metal contamination in the final product, making them highly attractive for industrial applications.
Table 2: Performance Comparison of Heterogeneous Palladium Catalysts in Quinazoline Synthesis
| Catalyst | Support Material | Common Synthetic Route(s) | Typical Catalyst Loading (mol%) | Recyclability | Reported Yields (%) | Key Advantages |
| Pd/C | Activated Carbon | Carbonylative Cyclization, Hydrogenation | 5 - 10 | High (multiple cycles) | 85 - 95[8] | Commercially available, robust, easily recoverable. |
| Pd Nanoparticles | Various (e.g., polymers, metal oxides) | Suzuki Coupling, C-H Activation | 1 - 5 | High (dependent on support) | 90 - 99 | High surface area, excellent activity, tunable properties. |
In-depth Analysis:
-
Palladium on Carbon (Pd/C): This is the most widely used heterogeneous palladium catalyst due to its relatively low cost, high stability, and ease of handling.[8][9] It has proven to be highly efficient in carbonylative multicomponent reactions for the synthesis of 4(3H)-quinazolinones, avoiding the need for expensive phosphine ligands.[8] A significant advantage of Pd/C is its excellent recyclability, often with minimal loss of activity over several runs. However, leaching of palladium into the solution can be a concern and needs to be monitored, especially in pharmaceutical applications.[10]
-
Supported Palladium Nanoparticles: The use of palladium nanoparticles immobilized on various supports (e.g., polymers, silica, magnetic nanoparticles) represents a rapidly advancing area.[11] These catalysts often exhibit superior activity compared to traditional Pd/C due to their high surface-area-to-volume ratio. Magnetically separable nanocatalysts, in particular, offer a highly efficient method for catalyst recovery.[11]
Experimental Protocols: A Practical Guide
To ensure the reproducibility and reliability of synthetic procedures, this section provides detailed, step-by-step experimental protocols for the synthesis of quinazolines using representative homogeneous and heterogeneous palladium catalysts.
Protocol 1: Synthesis of 2-Arylquinazolines via Suzuki Coupling using Pd(dppf)Cl₂
This protocol is adapted from a procedure for the synthesis of quinolinylphenyl-1,3,4-thiadiazole conjugates, which utilizes a Suzuki cross-coupling reaction.[6]
Diagram 1: Experimental Workflow for Suzuki Coupling
Caption: Workflow for Suzuki coupling synthesis.
Materials:
-
2-Bromoquinazoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried sealed tube, add 2-bromoquinazoline (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.03 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 115 °C.
-
Stir the reaction mixture vigorously for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylquinazoline.
Protocol 2: Synthesis of 4(3H)-Quinazolinones using Heterogeneous Pd/C Catalyst
This protocol is based on a carbonylative four-component synthesis.[8]
Diagram 2: Experimental Workflow for Carbonylative Cyclization
Caption: Workflow for carbonylative cyclization.
Materials:
-
2-Iodoaniline (1.0 mmol)
-
Amine (1.2 mmol)
-
Trimethyl orthoformate (1.5 mmol)
-
10% Pd/C (0.05 mmol, 5 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Toluene (10 mL)
-
Carbon monoxide (CO) gas
Procedure:
-
In a high-pressure autoclave, combine 2-iodoaniline (1.0 mmol), the desired amine (1.2 mmol), and 10% Pd/C (0.05 mmol).
-
Add toluene (10 mL), trimethyl orthoformate (1.5 mmol), and DIPEA (2.0 mmol).
-
Seal the autoclave and purge with carbon monoxide gas three times.
-
Pressurize the autoclave to the desired pressure with carbon monoxide.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO gas in a fume hood.
-
Filter the reaction mixture through a pad of Celite to recover the Pd/C catalyst. The catalyst can be washed with an organic solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the pure 4(3H)-quinazolinone.
Mechanistic Insights
The efficacy of different palladium catalysts is rooted in their distinct reaction mechanisms.
Diagram 3: Generalized Catalytic Cycle for Suzuki Coupling
Caption: Generalized Suzuki coupling cycle.
For Suzuki-type couplings, the active Pd(0) species undergoes oxidative addition with the aryl halide. Subsequent transmetalation with the organoboron reagent, followed by reductive elimination, yields the desired product and regenerates the Pd(0) catalyst. The choice of ligand is crucial in this cycle, influencing the rates of these elementary steps.
In C-H activation pathways, the palladium catalyst coordinates to a directing group on the substrate, facilitating the cleavage of a typically unreactive C-H bond and subsequent bond formation.
Conclusion and Future Outlook
The selection of an appropriate palladium catalyst is paramount for the efficient and sustainable synthesis of quinazolines. Homogeneous catalysts like Pd(OAc)₂, Pd₂(dba)₃, and Pd(dppf)Cl₂ offer high reactivity and are well-suited for a broad range of transformations in a research setting. For larger-scale synthesis and applications where catalyst recovery and product purity are critical, heterogeneous catalysts such as Pd/C and supported palladium nanoparticles present a more sustainable and economically viable option.
Future developments in this field will likely focus on the design of more active, stable, and recyclable heterogeneous catalysts with ultra-low metal leaching. The exploration of non-precious metal catalysts as alternatives to palladium also remains an active and important area of research. By understanding the comparative performance and practical considerations of different palladium catalysts, researchers can optimize their synthetic strategies to access novel quinazoline derivatives for a wide range of applications.
References
- 1. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pd/C as an efficient heterogeneous catalyst for carbonylative four-component synthesis of 4(3H)-quinazolinones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Recyclable Palladium-Polysiloxane Catalyst with Ultra-Low Metal Leaching for Drug Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Efficacy of 8-Bromo-Quinazoline Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Strategic Role of Halogenation
The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted anticancer agents.[1] Its rigid structure provides an ideal framework for orienting functional groups to interact with specific biological targets. This has led to the successful development of several FDA-approved tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and lapatinib, which have revolutionized the treatment of certain cancers, especially non-small cell lung cancer.[2][3] A common strategy to enhance the potency and selectivity of these inhibitors is the introduction of halogen atoms. Halogenation, particularly with bromine, can modulate a compound's lipophilicity, metabolic stability, and binding interactions within the ATP-binding pocket of target kinases.
While substitutions at the 4, 6, and 7-positions of the quinazoline core are well-documented, this guide focuses on the emerging data and therapeutic potential of derivatives bearing a bromine atom at the 8-position. Structure-activity relationship (SAR) studies suggest that the presence of a halogen at the C-8 position can significantly influence biological activity, making 8-bromo-quinazoline derivatives a compelling area of investigation for novel anticancer therapeutics.[4][5] This guide will objectively assess their efficacy, compare their performance against relevant alternatives, and provide the experimental framework for their evaluation.
Dominant Mechanism of Action: Targeting Key Oncogenic Kinases
8-Bromo-quinazoline derivatives exert their anticancer effects primarily by inhibiting key protein kinases that drive tumor growth, proliferation, and survival. The primary targets identified for this class of compounds include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.
Inhibition of EGFR and VEGFR Signaling
EGFR and VEGFR are receptor tyrosine kinases (RTKs) that are frequently overexpressed or mutated in various cancers.[6][7] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell proliferation, angiogenesis, and metastasis.[8]
Quinazoline-based inhibitors, including 8-bromo derivatives, are designed to be ATP-competitive. They occupy the ATP-binding site in the kinase domain of EGFR and VEGFR, preventing receptor autophosphorylation and blocking the downstream signal transduction.[2][7] The bromine atom at the C-8 position can enhance binding affinity through favorable hydrophobic and electronic interactions within the active site.[4]
Other Potential Targets: Aurora Kinase and PARP
Beyond EGFR/VEGFR, related structures with 8-position substitutions have shown activity against other important cancer targets. For instance, an 8-fluoro-quinazoline derivative was identified as an inhibitor of Aurora A kinase, a key regulator of mitosis, inducing cell cycle arrest and apoptosis.[9] Additionally, 8-substituted-quinazoline-4-ones have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, suggesting a potential application in cancers with specific DNA repair deficiencies.[10]
Comparative Efficacy Analysis: A Data-Driven Assessment
The true measure of a novel compound class lies in its quantitative performance against established standards and related analogs. While specific data for a wide range of 8-bromo-quinazoline derivatives is still emerging, existing studies provide valuable benchmarks.
Structure-Activity Relationship (SAR) Insights
SAR studies consistently show that halogenation of the quinazoline ring is a viable strategy for enhancing anticancer activity.
-
Position 8: A 3D-QSAR study on quinazolin-4-one analogs identified the 8-position as a key site for modification. The model revealed that a bulky, electronegative group like bromine at this position is favorable for higher inhibitory activity against EGFR.[4] This is exemplified by compound 29 from the study, which possesses an 8-bromo substitution and demonstrates a high pIC50 value of 4.65.[4]
-
Comparison with Position 6: The 6-position is another well-explored site for halogenation. Numerous 6-bromo quinazoline derivatives have been synthesized and show potent cytotoxicity.[11][12] For direct comparison, both 6- and 8-bromo substitutions are considered beneficial, often leading to compounds with low micromolar to nanomolar efficacy.[4]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro efficacy of representative quinazoline derivatives. It compares an 8-bromo derivative with a 6-bromo analog and an established FDA-approved drug, Erlotinib, to provide context.
| Compound ID | Substitution | Target/Cell Line | IC50 / pIC50 | Reference |
| Compound 29 | 8-Bromo | EGFR (modeled) | pIC50 = 4.65 | [4] |
| Compound 8a | 6-Bromo | MCF-7 (Breast Cancer) | IC50 = 15.85 µM | [11][12] |
| Compound 8a | SW480 (Colon Cancer) | IC50 = 17.85 µM | [11][12] | |
| Erlotinib | 6,7-bis(2-methoxyethoxy) | EGFR | IC50 = 2 nM | [2] |
| Erlotinib | MCF-7 (Breast Cancer) | IC50 = >10 µM | [11] | |
| Compound 6e | 8-Fluoro, 2-(3-bromophenyl) | Aurora A Kinase | % Inhibition @ 10µM = 83% | [9] |
| Compound 6e | MCF-7 (Breast Cancer) | IC50 = 168.78 µM | [9] |
Note: Direct comparison is challenging due to variations in assay conditions and specific molecular structures. pIC50 is the negative log of the IC50 value in molar concentration.
From the available data, it is evident that 8-bromo substitution is a promising strategy for potent EGFR inhibition. While the modeled pIC50 is high, the cytotoxic IC50 values for the 6-bromo derivative against cell lines are in the micromolar range, highlighting the frequent disconnect between enzymatic inhibition and whole-cell efficacy. The 8-fluoro derivative shows potent enzymatic inhibition of Aurora A but weaker whole-cell cytotoxicity, suggesting potential issues with cell permeability or off-target effects.
Experimental Protocols: A Framework for Evaluation
To ensure reproducibility and facilitate comparison across studies, standardized experimental protocols are essential. Here, we detail a standard workflow for assessing the cytotoxic activity of novel compounds.
Workflow: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Step-by-Step Protocol for MTT Assay
-
Cell Culture and Seeding:
-
Maintain the desired cancer cell line (e.g., MCF-7, A549) in the appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed 1 x 10⁴ cells in 100 µL of medium per well into a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the 8-bromo-quinazoline test compound in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions from the stock solution in the culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Return the plate to the incubator and incubate for 48 hours.
-
-
MTT Reagent Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the optical density (OD) of the solubilized formazan at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (OD of treated cells / OD of control cells) x 100.
-
Plot the cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion and Future Perspectives
The available evidence, though preliminary, strongly suggests that 8-bromo-quinazoline derivatives are a promising class of anticancer agents. SAR and computational studies highlight the strategic benefit of placing a bulky, electronegative bromine atom at the C-8 position to enhance inhibitory activity against key oncogenic drivers like EGFR.[4]
However, to fully realize their clinical potential, further rigorous investigation is required. Future research should focus on:
-
Systematic Synthesis: A broader library of 8-bromo-quinazoline derivatives should be synthesized to perform a comprehensive SAR analysis.
-
Expanded Biological Screening: These compounds must be tested against a wide panel of cancer cell lines and a diverse set of kinases to determine their potency, selectivity, and spectrum of activity.
-
Mechanism of Action Studies: Detailed molecular studies are needed to confirm the precise binding modes and to investigate effects on cell cycle progression and apoptosis induction.[9]
-
In Vivo Efficacy: The most promising candidates must be advanced to preclinical animal models to evaluate their pharmacokinetic properties, in vivo anticancer efficacy, and toxicity profiles.
By pursuing these research avenues, the scientific community can fully elucidate the therapeutic potential of 8-bromo-quinazoline derivatives and potentially deliver a new generation of targeted therapies for cancer treatment.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmpr.in [ijmpr.in]
- 6. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Quinazolines: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several approved pharmaceuticals.[1] Its rigid, heterocyclic framework is adept at interacting with various biological targets, making it a focal point in drug discovery programs targeting cancers, microbial infections, and inflammatory diseases.[2][3] The efficacy of these molecules is profoundly dictated by the nature and position of substituents on the quinazoline core. Consequently, the development of efficient, versatile, and scalable synthetic routes to access functionally diverse quinazolines is of paramount importance.
This guide provides an in-depth comparison of classical and contemporary synthetic strategies for constructing the quinazoline ring system. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help researchers select the optimal route for their specific objectives.
I. The Classical Cornerstones: Foundational Quinazoline Syntheses
The traditional methods for quinazoline synthesis have been employed for over a century and remain relevant for their simplicity and use of readily available starting materials.
A. The Niementowski Synthesis
First reported in 1895, the Niementowski synthesis is arguably the most common classical method, involving the thermal condensation of anthranilic acids with amides to form 4(3H)-quinazolinones.[4][5]
Mechanism and Rationale: The reaction proceeds via an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This is followed by an intramolecular cyclization with the elimination of water to yield the quinazolinone ring.[1][6] The high temperatures (typically 130-200°C) are necessary to drive the dehydration and cyclization steps.[6]
-
Advantages: The primary advantage lies in the operational simplicity and the use of inexpensive, commercially available starting materials.
-
Limitations: The classical approach is often hampered by harsh reaction conditions, requiring high temperatures and long reaction times, which can limit the functional group tolerance and lead to lower yields.[7]
Caption: Figure 1: Mechanism of the Niementowski Synthesis.
B. The Friedländer Annulation
While primarily known for quinoline synthesis, the Friedländer annulation is a versatile reaction that can be adapted for quinazoline synthesis. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, typically catalyzed by an acid or base.[8][9][10]
Mechanism and Rationale: Two primary mechanistic pathways are proposed. The first involves an initial aldol condensation between the reactants, followed by cyclodehydration to form the heterocyclic ring. The second pathway begins with the formation of a Schiff base between the amine and the carbonyl compound, which then undergoes an intramolecular aldol-type cyclization.[8] The choice of catalyst (acid or base) can influence which pathway is favored.
-
Advantages: This method offers a convergent approach to building the quinoline/quinazoline core and is highly effective for producing a wide range of substituted products.
-
Limitations: The primary drawback is the limited availability and stability of the required 2-aminoaryl aldehyde and ketone starting materials.[11]
II. Modern Strategies: Revolutionizing Efficiency and Scope
Recent decades have witnessed a paradigm shift in synthetic organic chemistry, with the advent of powerful new methodologies. These modern approaches offer milder conditions, greater efficiency, and broader substrate compatibility compared to their classical counterparts.
A. Transition-Metal Catalysis
Transition-metal-catalyzed reactions have become indispensable tools for constructing complex heterocyclic scaffolds like quinazolines.[12][13][14] Catalysts based on copper (Cu), iron (Fe), palladium (Pd), cobalt (Co), and manganese (Mn) have enabled novel bond formations and reaction pathways.[13][15][16]
Key Approaches & Rationale:
-
Acceptorless Dehydrogenative Coupling (ADC): This atom-economical strategy involves the coupling of alcohols with amines or nitriles, releasing hydrogen gas and water as the only byproducts. For instance, iron or manganese complexes can catalyze the ADC of (2-aminophenyl)methanols with amides or nitriles to afford quinazolines under neutral conditions.[13][15] This approach avoids the pre-oxidation of starting materials and the use of stoichiometric oxidants.
-
C-H Activation/Amination: Palladium and copper catalysts are frequently used to forge C-N bonds through the direct functionalization of C-H bonds. This allows for the construction of the quinazoline ring from precursors like 2-aminobenzylamines and alcohols, or through cascade reactions involving sequential C-N bond formations.[16][17]
-
Cascade/Tandem Reactions: These elegant processes combine multiple bond-forming events in a single operation without isolating intermediates. A notable example is the copper-catalyzed cascade synthesis from (2-bromophenyl)methylamines and amidine hydrochlorides, which involves sequential N-arylation, intramolecular substitution, and aerobic oxidation.[17]
Caption: Figure 2: General Workflow for ADC Synthesis.
B. Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful technology for accelerating chemical reactions.[7] By directly coupling with polar molecules, microwaves provide rapid and uniform heating, often leading to dramatic reductions in reaction times and improved yields.[4][18]
Rationale and Application: The high temperatures required for the classical Niementowski synthesis make it an ideal candidate for microwave assistance. Under microwave irradiation, reaction times can be slashed from many hours to mere minutes.[1][7] For example, the reaction of anthranilic acids with formamide can be achieved in just 4 minutes using a solid support like montmorillonite K-10 under solvent-free microwave conditions.[4] MAOS is also frequently combined with multi-component reactions and metal catalysis to create highly efficient and green synthetic protocols.[19][20]
Caption: Figure 3: Conventional vs. Microwave Heating.
III. Comparative Analysis: Selecting the Right Tool for the Job
The choice of a synthetic route is a strategic decision based on a project's specific needs. Factors such as substrate scope, desired scale, cost, and available equipment must be considered.
| Synthetic Route | Typical Starting Materials | Typical Conditions | Yield Range (%) | Advantages | Limitations |
| Classical Niementowski | Anthranilic acids, amides | High temp (130-200°C), neat, long reaction times (hours) | 30-70% | Simple, inexpensive starting materials.[1][5] | Harsh conditions, low functional group tolerance, often low yields.[7] |
| MW-Assisted Niementowski | Anthranilic acids, amides | Microwave (e.g., 300W), solvent-free or solid support, short times (mins) | 70-95% | Rapid, high yields, improved energy efficiency, greener.[4][7][18] | Requires specialized microwave reactor for scalability. |
| Fe/Mn-Catalyzed ADC | 2-Aminobenzyl alcohols, amides/nitriles | Fe or Mn catalyst, 130-140°C, inert atmosphere | 50-95% | High atom economy, environmentally benign, avoids pre-functionalization.[13][15] | May require specific ligands, catalyst sensitivity. |
| Cu-Catalyzed Cascade | 2-Halophenyl amines, amidines | Cu(I) salt, base, oxidant (air), 110°C | 40-90% | High convergence, builds complexity quickly from simple precursors.[12][17] | Substrate scope can be limited by the cascade sequence. |
| MW-Assisted MCR | Aldehydes, 2-aminobenzophenones, NH₄OAc | Microwave, solvent-free or green solvent (e.g., ionic liquid) | 70-91% | Operationally simple, high atom economy, rapid access to diverse libraries.[2][19] | Product purification can be challenging with multiple side products. |
IV. Validated Experimental Protocols
To provide a practical context, we present two distinct, validated protocols.
Protocol 1: Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone[4]
This protocol demonstrates the significant improvement MAOS brings to a classical reaction.
-
Preparation: In a microwave process vial, combine anthranilic acid (1 mmol), formamide (2 mL), and montmorillonite K-10 (500 mg).
-
Reaction: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at 300 W for 4 minutes.
-
Work-up: After cooling to room temperature, add ethyl acetate (20 mL) to the vial.
-
Purification: Filter the solid catalyst and wash with additional ethyl acetate. The combined filtrate is concentrated under reduced pressure. The resulting crude product is purified by recrystallization from ethanol to yield pure 4(3H)-quinazolinone.
Protocol 2: Transition-Metal-Free Synthesis of 2,4-Disubstituted Quinazolines[2]
This protocol showcases a modern, multi-component approach under microwave irradiation.
-
Preparation: In a sealed tube, mix 2-aminobenzophenone (1 mmol), an appropriate aldehyde (1.2 mmol), and ammonium acetate (10 mmol).
-
Reaction: Place the sealed tube in a microwave reactor and irradiate at a suitable power (e.g., 120W) until the reaction is complete as monitored by TLC (typically 5-10 minutes).
-
Work-up: After cooling, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The residue is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted quinazoline.
V. Conclusion and Future Outlook
The synthesis of functionalized quinazolines has evolved significantly from the high-temperature classical methods to the elegant and efficient strategies of the modern era. While classical routes like the Niementowski synthesis remain useful for their simplicity, their limitations have been largely overcome by modern innovations.
Transition-metal catalysis , particularly using earth-abundant metals like iron and copper, offers unparalleled efficiency and functional group tolerance through novel mechanisms like acceptorless dehydrogenative coupling.[12][13][15] Simultaneously, microwave-assisted synthesis has revolutionized reaction kinetics, enabling high-throughput synthesis and aligning with the principles of green chemistry by drastically reducing reaction times and energy consumption.[7][18] The combination of these modern techniques, especially in the context of multi-component reactions , provides powerful platforms for rapidly generating libraries of diverse quinazoline analogues for drug discovery and SAR studies.[19][21]
As a Senior Application Scientist, my recommendation is to view these methods not as mutually exclusive, but as a complementary toolkit. The optimal choice depends on a careful analysis of the target molecule's complexity, the required scale, and the overarching goals of the research program—be it speed, cost-effectiveness, or chemical novelty. The continued development of catalytic systems and sustainable energy sources promises an even more powerful and environmentally benign future for quinazoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 13. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Quinazoline synthesis [organic-chemistry.org]
- 18. Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 20. A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(ii) catalyst with mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 8-Bromo-2,4-dichloroquinazoline
For the diligent researcher in the throes of discovery, the lifecycle of a chemical reagent extends beyond its use in synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. 8-Bromo-2,4-dichloroquinazoline, a halogenated heterocyclic compound integral to many research and development pipelines, demands a disposal protocol rooted in a deep understanding of its chemical nature and potential hazards. This guide provides a procedural framework built on the pillars of safety, regulatory compliance, and scientific integrity, ensuring that your commitment to excellence extends to the responsible management of your laboratory's chemical waste.
Hazard Assessment and Pre-Disposal Considerations: Understanding the "Why"
Before any disposal action is taken, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The presence of bromine and chlorine atoms on the quinazoline core designates it as a halogenated organic compound, a critical factor in determining the appropriate waste stream and disposal technology.
The primary causality for the stringent disposal protocols for halogenated compounds lies in their potential to form hazardous byproducts upon incomplete combustion, such as dioxins and furans. Therefore, high-temperature incineration under controlled conditions is the industry-standard disposal method, as it ensures the complete destruction of the molecule into less harmful components.
Table 1: Key Safety and Handling Information for this compound
| Parameter | Information | Source |
| CAS Number | 331647-05-3 | [1] |
| Molecular Formula | C₈H₃BrCl₂N₂ | [1] |
| Hazard Pictogram | GHS07 (Harmful) | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1][2] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | [1] |
| Handling | Handle in a well-ventilated place, such as a chemical fume hood.[3][4] | |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.[5][6] | |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final collection. This workflow is designed to be a self-validating system, minimizing the risk of improper segregation and ensuring compliance with institutional and regulatory standards.
Step 1: Waste Identification and Segregation
The cardinal rule of chemical waste management is proper segregation. This compound and any materials contaminated with it must be classified as Halogenated Organic Waste .[7][8] This is the most critical step, as mixing halogenated and non-halogenated waste streams can lead to disposal complications and increased costs.[9]
What to Segregate as Halogenated Waste:
-
Unused or expired this compound solid.
-
Solutions containing this compound.
-
Contaminated labware, including:
Step 2: Containerization
All waste containing this compound must be collected in a designated, compatible hazardous waste container.[10]
-
Container Type: Use a polyethylene or other chemically resistant container with a secure, leak-proof lid.[8] Avoid metal cans for halogenated solvent waste, as they can corrode over time.[8]
-
Container Condition: Ensure the container is in good condition, free from cracks or leaks. The exterior of the container must remain clean and free of contamination.[11]
-
Venting: For liquid waste, particularly if there is a potential for gas evolution from mixing with other compatible wastes, a vented cap may be necessary. Consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for the safety of all personnel handling the waste. The label must be clear, legible, and securely affixed to the container.
Required Label Information:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The appropriate hazard pictograms (e.g., GHS07).
-
The name and contact information of the generating researcher or lab.
Step 4: Storage
Accumulated hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Store waste containers in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Segregation: Keep the halogenated waste container segregated from incompatible waste streams, such as acids, bases, and strong oxidizing agents.[8][11]
Step 5: Arranging for Disposal
The final step is to arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[5][10]
-
Scheduling: Follow your institution's procedures for requesting a waste pickup.
-
Documentation: Maintain a log of the waste generated, including the date, quantity, and chemical composition.[10]
-
Handover: Ensure all containers are securely sealed and properly labeled before they are handed over for disposal.[10]
Visualizing the Disposal Pathway
To further clarify the decision-making process and workflow for the proper disposal of this compound, the following diagrams illustrate the key steps and logical relationships.
References
- 1. This compound | 331647-05-3 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. benchchem.com [benchchem.com]
- 11. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
